molecular formula C46H54N6O8S2 B11938369 Quetiapine-d8 Hemifumarate (piperazine-d8) CAS No. 1435938-24-1

Quetiapine-d8 Hemifumarate (piperazine-d8)

カタログ番号: B11938369
CAS番号: 1435938-24-1
分子量: 899.2 g/mol
InChIキー: ZTHJULTYCAQOIJ-UXUYVNHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quetiapine-d8 Hemifumarate (piperazine-d8) is a deuterium-labeled analog of the atypical antipsychotic quetiapine, specifically designed for use in biomedical and pharmaceutical research as an internal standard . This high-purity certified reference material is essential for ensuring analytical accuracy and reliability during the development, validation, and quality control (QC) of bioanalytical methods . By utilizing this compound in techniques such as LC-MS/MS, researchers can achieve precise and reproducible quantification of quetiapine and its metabolites in complex biological matrices like plasma and serum, correcting for variations in sample preparation and instrument response. The parent compound, quetiapine, is a second-generation antipsychotic with a complex pharmacodynamic profile. Its therapeutic effects in schizophrenia, bipolar disorder, and as an adjunct in major depressive disorder are primarily attributed to antagonism at dopamine D2 and serotonin 5-HT2A receptors . Furthermore, its active metabolite, norquetiapine, contributes to its antidepressant and anxiolytic effects through additional mechanisms, including inhibition of the norepinephrine transporter and partial agonism at the 5-HT1A receptor . Quetiapine-d8 Hemifumarate allows researchers to accurately track the pharmacokinetics of the drug, which is rapidly absorbed, extensively metabolized in the liver primarily by CYP 3A4, and has a relatively short half-life of approximately 6-7 hours . This product is offered compliant with regulatory guidelines and provides traceability against pharmacopeial standards (USP/EP) . It is critical for studies focusing on drug metabolism and disposition (DMPK), therapeutic drug monitoring, and ensuring batch-to-batch consistency during the synthesis and formulation stages of drug development. Axios Research products are intended for analytical purposes only and are not for human use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

1435938-24-1

分子式

C46H54N6O8S2

分子量

899.2 g/mol

IUPAC名

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+/i2*9D2,10D2,11D2,12D2;

InChIキー

ZTHJULTYCAQOIJ-UXUYVNHUSA-N

異性体SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O

正規SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

Technical Guide: Quetiapine-d8 Hemifumarate (CAS 1435938-24-1) in Bioanalysis

[1][2]

Executive Summary

Quetiapine-d8 Hemifumarate (CAS 1435938-24-1) represents the gold standard Internal Standard (IS) for the quantitative bioanalysis of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] As a Stable Isotope Labeled (SIL) analog, it contains eight deuterium atoms specifically substituted on the piperazine ring.[1] This structural modification provides a mass shift of +8 Da relative to the analyte, ensuring zero cross-talk in Mass Spectrometry (MS) while maintaining identical chromatographic retention and extraction recovery.[1]

This guide details the physicochemical properties, mechanistic advantages, and a validated LC-MS/MS workflow for integrating Quetiapine-d8 into high-throughput clinical assays.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

The hemifumarate salt form is preferred for its enhanced stability and solubility compared to the free base. The deuteration pattern is strategically located on the piperazine ring to prevent deuterium-hydrogen exchange (D/H exchange) in aqueous media, ensuring isotopic integrity.[1]

Table 1: Technical Specifications
ParameterSpecification
Chemical Name Quetiapine-d8 Hemifumarate
CAS Number 1435938-24-1
Molecular Formula C₂₁H₁₇D₈N₃O₂S[1][2][3][4][5][6] · 0.5(C₄H₄O₄)
Molecular Weight ~449.59 g/mol (Salt) / ~391.56 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterated forms (d₁-d₈); typically ≥ 98% d₈
Chemical Structure 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuterio-piperazin-1-yl)ethoxy]ethanol; hemifumarate
Solubility Soluble in DMSO (>10 mg/mL), Methanol, DMF.[1][7] Sparingly soluble in water.[1]
Appearance White to off-white crystalline solid
Storage -20°C (Hygroscopic; store under inert gas recommended)

Part 2: Mechanism of Action in Mass Spectrometry

The Principle of Isotope Dilution (IDMS)

In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy.[1] Quetiapine-d8 serves as a surrogate normalizer .[1] Because it co-elutes with Quetiapine, it experiences the exact same ionization environment at the electrospray source.

By spiking a fixed concentration of Quetiapine-d8 into biological samples before extraction, the analyst creates a self-correcting system where the ratio of Analyte Area to IS Area is used for quantification, mathematically canceling out recovery losses and matrix effects.

Visualization: The IDMS Workflow

The following diagram illustrates the logical flow of Isotope Dilution Mass Spectrometry using Quetiapine-d8.

IDMS_WorkflowSamplePatient Plasma(Unknown Conc.)ExtractionCo-Extraction(SPE or LLE)Sample->ExtractionIS_SpikeQuetiapine-d8 Spike(Fixed Conc.)IS_Spike->Extraction Normalization StartLC_MSLC-MS/MS Analysis(Co-elution)Extraction->LC_MS Matrix Effects affect both equallyData_ProcessingData ProcessingLC_MS->Data_Processing Raw DataResultQuantification(Area Ratio)Data_Processing->Result Ratio = Area(Analyte)/Area(IS)

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) logic flow. The IS corrects for variability in extraction and ionization.

Part 3: Validated Bioanalytical Protocol (LC-MS/MS)

Mass Spectrometry Parameters (MRM)

To ensure specificity, the Mass Spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1] The d8-analog exhibits a mass shift of +8 Da in the precursor ion and +5 Da in the product ion (due to the fragmentation retaining the deuterated piperazine ring).

CompoundPolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Quetiapine Positive (ESI+)384.1 m/z253.1 m/z20-25
Quetiapine-d8 Positive (ESI+)392.15 m/z258.19 m/z20-25
Sample Preparation: Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) with butyl acetate/butanol is possible, Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is recommended for higher reproducibility and cleaner extracts.[1]

Reagents:

  • Stock Solution: Dissolve 1 mg Quetiapine-d8 in 1 mL DMSO (1 mg/mL). Dilute working IS solution to 500 ng/mL in Methanol:Water (50:50).[1]

  • Loading Buffer: 0.1% Ammonia in Water (pH ~9).[1]

Protocol Workflow:

  • Aliquot: Transfer 200 µL human plasma to a tube.

  • Spike: Add 20 µL Quetiapine-d8 Working Solution. Vortex.

  • Pre-treat: Add 600 µL Loading Buffer (0.1% Ammonia). Vortex.

  • SPE Cartridge: Condition Oasis HLB (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Load: Apply pre-treated sample to cartridge.

  • Wash: Wash with 1 mL 5% Methanol in Water.

  • Elute: Elute with 1 mL Methanol (or Acetonitrile).

  • Reconstitute: Evaporate to dryness under N₂ gas; reconstitute in Mobile Phase.

Visualization: Extraction Decision Tree

SPE_Protocolcluster_SPESPE (HLB Cartridge)StartPlasma Sample (200 µL)SpikeAdd Quetiapine-d8 ISStart->SpikePreTreatAlkaline Pre-treatment(0.1% NH4OH)Spike->PreTreatConditionCondition:MeOH -> WaterPreTreat->ConditionLoadLoad SampleCondition->LoadWashWash:5% MeOHLoad->WashEluteElute:100% MeOHWash->EluteInjectLC-MS/MS InjectionElute->Inject

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for Quetiapine quantification.[1]

Part 4: Handling, Stability & Safety[1]

Stability Considerations
  • Stock Solutions: Quetiapine-d8 in DMSO or Methanol is stable for at least 12 months at -20°C.[1]

  • Aqueous Stability: Aqueous dilutions should be prepared fresh daily.[1] The hemifumarate salt can hydrolyze or degrade if left in acidic aqueous solution at room temperature for extended periods.

  • Light Sensitivity: Like the parent compound, the d8-analog is sensitive to UV light. Store in amber vials.

Safety (SDS Summary)
  • Signal Word: Warning/Danger.

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood when handling powder.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate.[1][8] PubChem.[1][8] Retrieved from [Link]

  • Barrett, B., et al. (2007).[1][9] Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[9] Retrieved from [Link]

  • Davis, P., et al. (2012).[1] Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[1][10] Drug Testing and Analysis.[1][5][6][7][9][11][12][13][14][15] Retrieved from [Link]

Precision Molecular Weight Determination for Quetiapine-d8 Hemifumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In quantitative bioanalysis (LC-MS/MS), Quetiapine-d8 hemifumarate is the gold-standard internal standard (IS) for normalizing matrix effects and recovery variances in Quetiapine assays. However, a critical failure point in assay development is the incorrect calculation of its molecular weight, often caused by confusing the salt stoichiometry (hemifumarate vs. fumarate) or misapplying isotopic masses (average vs. monoisotopic).

This guide provides a definitive, self-validating protocol for calculating the molecular weight of Quetiapine-d8 hemifumarate. It moves beyond simple addition, addressing the specific stoichiometric ratios and isotopic substitutions required for precise gravimetric preparation and mass spectrometric tuning.

Structural Anatomy & Stoichiometry

To calculate the mass accurately, we must first deconstruct the molecule into its three functional components: the pharmacophore (Quetiapine), the isotopic label (Deuterium), and the counter-ion (Fumaric Acid).

The Deuterium Labeling Pattern

Commercial Quetiapine-d8 typically features labeling on the piperazine ring .[1]

  • Chemical Name: 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol[2][3][4][5][6]

  • Label Position:

    
     (Piperazine ring saturation)
    
  • Substitution: 8 Hydrogen atoms (

    
    H) are replaced by 8 Deuterium atoms (
    
    
    
    H).
The Hemifumarate Salt Stoichiometry

The term "hemifumarate" defines a 2:1 stoichiometry between the drug base and the acid.

  • 2 Moles of Quetiapine-d8 Free Base.

  • 1 Mole of Fumaric Acid.[3][6]

  • Alternatively expressed as: 1 Mole Drug : 0.5 Mole Acid.

CRITICAL WARNING: Many vendors list "Quetiapine-d8 Fumarate" loosely. You must verify if it is a 1:1 Fumarate (MW ~507.6 g/mol ) or a 2:1 Hemifumarate (MW ~449.6 g/mol ) by checking the Certificate of Analysis (CoA) for the specific elemental analysis or counter-ion content.

Structural Visualization (DOT)

QuetiapineStructure Base Quetiapine Free Base (C21 H25 N3 O2 S) Isotope Deuterium Substitution (-8 H, +8 D) Base->Isotope Synthesis LabeledBase Quetiapine-d8 Base (C21 H17 D8 N3 O2 S) Isotope->LabeledBase Labeling Salt Quetiapine-d8 Hemifumarate (Base : Acid = 1 : 0.5) LabeledBase->Salt Salt Formation Acid Fumaric Acid (C4 H4 O4) Acid->Salt Stoichiometry (0.5 eq)

Figure 1: Structural assembly workflow for Quetiapine-d8 Hemifumarate, highlighting the critical isotopic substitution and salt stoichiometry steps.

Step-by-Step Calculation Protocol

This protocol separates Average Molecular Weight (for weighing/dosing) from Monoisotopic Mass (for Mass Spectrometry settings).

Constants: IUPAC Atomic Weights

Use these precise values for calculation to ensure scientific integrity.

ElementSymbolAverage Mass (Da)Monoisotopic Mass (Da)Note
Hydrogen H1.0081.00783Protium (

H)
Deuterium D2.0142.01410Stable Isotope (

H)
Carbon C12.01112.00000
Nitrogen N14.00714.00307
Oxygen O15.99915.99491
Sulfur S32.06031.97207
Workflow 1: Gravimetric Weight (Average MW)

Purpose: Calculating how many milligrams of powder to weigh for a specific molar concentration.

Formula:



  • Calculate Quetiapine-d8 Base (

    
    ): 
    
    • 21 × C (12.011) = 252.231

    • 17 × H (1.008) = 17.136

    • 8 × D (2.014) = 16.112

    • 3 × N (14.007) = 42.021

    • 2 × O (15.999) = 31.998

    • 1 × S (32.06) = 32.060

    • Sum (Base): 391.558 g/mol

  • Calculate Fumaric Acid (

    
    ): 
    
    • 4 × C (12.011) = 48.044

    • 4 × H (1.008) = 4.032

    • 4 × O (15.999) = 63.996

    • Sum (Acid): 116.072 g/mol

  • Apply Hemifumarate Stoichiometry (0.5):

    • Final Salt MW: 449.59 g/mol [1]

Workflow 2: Mass Spectrometry (Monoisotopic Mass)

Purpose: Setting Q1 (Precursor) and Q3 (Product) masses in the Triple Quadrupole.

Note: In ESI+, the salt dissociates. You only detect the protonated free base


. The fumaric acid is invisible in the positive ion channel for the analyte.
  • Calculate Monoisotopic Base (

    
    ): 
    
    • 21 × 12.00000 = 252.00000

    • 17 × 1.00783 = 17.13311

    • 8 × 2.01410 = 16.11280

    • 3 × 14.00307 = 42.00921

    • 2 × 15.99491 = 31.98982

    • 1 × 31.97207 = 31.97207

    • Exact Mass (Neutral): 391.21701 Da

  • Calculate Precursor Ion

    
    : 
    
    • Add mass of 1 proton (

      
      H, no electron loss approx): +1.00783
      
    • Q1 Mass: 392.22 Da

Data Summary Table
ParameterValueApplication
Salt Form Hemifumarate (2:1)Stoichiometry Verification
Formula (Salt)

Documentation
Average MW 449.59 g/mol Weighing / Stock Prep
Monoisotopic Mass 391.22 Da Mass Spec (Neutral)
Precursor Ion

392.22 m/z Mass Spec (Q1 Tuning)

Experimental Validation & Self-Correction

To ensure "Trustworthiness" (E-E-A-T), you must validate the theoretical calculation against the physical substance in hand.

The "Free Base Equivalent" Correction

When preparing calibration standards, you must correct for the salt and the isotope weight to report concentration as "ng/mL of Quetiapine Free Base."

Correction Factor (CF) Calculation:



Usage: If you weigh 1.00 mg of Quetiapine-d8 Hemifumarate, you have effectively dispensed 0.853 mg of Quetiapine active moiety equivalent (ignoring isotopic mass difference for potency, but accounting for it in molarity).

Mass Spec Pathway Visualization (DOT)

MS_Pathway cluster_0 LC-MS/MS Transition (MRM) Q1 Precursor Ion [M+H]+ m/z 392.2 Collision Collision Cell (CID) Fragmentation Q1->Collision Q3 Product Ion (Piperazine-d8 fragment) m/z ~258.2 Collision->Q3 Loss of side chain Salt_Solid Solid Salt (MW 449.6) Solution Solution (Dissociation) Free Base + Fumarate Salt_Solid->Solution Dissolve in MeOH/H2O Solution->Q1 ESI+ Ionization

Figure 2: Mass Spectrometry workflow showing the transition from solid salt to ionized precursor and specific product ion.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023).[7] Standard Atomic Weights of the Elements. Retrieved from [Link][7]

  • PubChem. (2023). Quetiapine-d8 Fumarate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). Quetiapine Hemifumarate Monograph. (Standard for salt stoichiometry verification).

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

  • DrugBank Online. Quetiapine: Pharmacology and Structure. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of Quetiapine-d8 Hemifumarate

[1][2]

Executive Summary

Quetiapine-d8 hemifumarate is the stable isotope-labeled internal standard (IS) required for the precise quantification of Quetiapine in biological matrices via LC-MS/MS.[1][2] While chemically robust, its utility is dependent on correct solvation strategies that balance maximum solubility with analytical compatibility .

This guide defines the solubility limits, preparation protocols, and stability considerations for Quetiapine-d8 hemifumarate in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two primary solvents used in bioanalytical workflows.[1][2]

Physicochemical Profile & Stoichiometry

Understanding the salt form is critical for accurate gravimetric preparation. Quetiapine-d8 is typically supplied as the hemifumarate salt , meaning for every one molecule of fumaric acid, there are two molecules of deuterated Quetiapine.

  • Chemical Structure: Deuterated analog of 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol.[1][2]

  • Isotopic Modification: 8 Deuterium atoms (typically on the piperazine ring or ethyl chain, batch-dependent).[1][2]

  • Salt Form: Hemifumarate (

    
    ).[1][2][3][4]
    
  • Solubility Behavior: The hemifumarate moiety imparts polarity, making the compound sparingly soluble in non-polar organic solvents (e.g., hexane) and water, but highly soluble in polar aprotic solvents (DMSO) and protic organic solvents (Methanol).[1][2]

Critical Calculation: Free Base Correction

Analytical methods quantify the free base , but you weigh the salt . You must apply a correction factor (

12
12

Note: Always verify the exact Molecular Weight (MW) on your specific Certificate of Analysis (CoA), as the degree of deuteration (


 to 

distribution) affects the precise mass.[1][2]

Solubility Data & Solvent Selection

The choice between DMSO and Methanol depends on the intended concentration and the downstream analytical application.

Comparative Solubility Table
ParameterDMSO (Dimethyl Sulfoxide) Methanol (MeOH) Water / PBS
Solubility Limit High (~10–22 mg/mL)Moderate (~1–5 mg/mL)Low (<0.5 mg/mL)
Primary Use High-concentration Master StockWorking Stock / LC InjectionNot recommended for Stock
Stability Excellent (low evaporation)Good (high evaporation risk)Poor (hydrolysis risk)
Freezing Point +19°C (Solidifies in fridge)-97°C (Liquid in freezer)0°C
LC-MS Impact High viscosity; may broaden peaksIdeal; matches mobile phaseN/A
Mechanism of Solvation
  • DMSO: Acts as a powerful hydrogen-bond acceptor.[1][2] It effectively dissociates the ionic interaction between the protonated quetiapine amine and the fumarate anion, allowing for high-concentration stocks (up to 20 mM).[2]

  • Methanol: Solvates via hydrogen bonding but has a lower dielectric constant than DMSO.[1] While sufficient for standard analytical stocks (1 mg/mL), it may require sonication to ensure complete dissolution of the salt lattice.[2]

Protocol: Stock Solution Preparation

This protocol ensures a self-validating workflow for preparing a 1.0 mg/mL (free base equivalent) Master Stock.[1][2]

Equipment & Reagents[1][2][5][6][7][8][9]
  • Balance: Analytical grade (readability 0.01 mg).

  • Vial: Amber glass (Type I), silanized to prevent adsorption.[1][2]

  • Solvent: LC-MS grade DMSO or Methanol.[1][2]

Workflow Diagram (DOT)

StockPrepStartStart: Quetiapine-d8 SolidCalcCalculate Mass Required(Apply Salt Correction Factor)Start->CalcWeighWeigh into Amber Vial(Do not use plastic)Calc->WeighSolventSelect SolventWeigh->SolventDMSO_PathOption A: DMSO(For Long-term Storage)Solvent->DMSO_PathHigh Conc (>5mg/mL)MeOH_PathOption B: Methanol(For Immediate LC Use)Solvent->MeOH_PathStd Conc (≤1mg/mL)DissolveVortex (30s) -> Sonicate (5 min)Ensure no visible particulatesDMSO_Path->DissolveMeOH_Path->DissolveLabelLabel: Conc, Solvent, Date, UserDissolve->LabelStorageStore at -20°C or -80°CLabel->Storage

Figure 1: Step-by-step workflow for the gravimetric preparation of Quetiapine-d8 stock solutions.

Step-by-Step Methodology
  • Equilibration: Allow the vial of Quetiapine-d8 hemifumarate to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Weighing: Weigh approximately 1.15 mg of the salt (equivalent to ~1.0 mg free base) into a tared 4 mL amber glass vial. Record the exact mass.

  • Solvation:

    • For DMSO: Add volume to reach target concentration. The salt dissolves rapidly.

    • For Methanol: Add volume.[1][5][6][7] Critical: Sonicate for 5–10 minutes. The hemifumarate salt dissolves slower in MeOH than DMSO; visual inspection is mandatory to ensure no micro-crystals remain.

  • Verification: If available, check UV absorbance or run a spot LC-MS check against a certified non-deuterated standard to verify concentration accuracy.

Analytical Context & Troubleshooting

Choosing the wrong solvent can ruin chromatography. Use the decision tree below to select the optimal solvent for your phase of development.

Solvent Decision Tree (DOT)[1][2]

SolventDecisionGoalAnalytical GoalConcTarget Concentration?Goal->ConcHighConc> 5 mg/mLConc->HighConcLowConc≤ 1 mg/mLConc->LowConcStorageLong-term Storage(>6 months)HighConc->StorageDailyDaily Use / LC InjectionLowConc->DailyRes_DMSOUse DMSO(Prevent precip, low evap)Storage->Res_DMSORes_MeOHUse Methanol(Easy dry-down, mobile phase compat)Daily->Res_MeOHRes_DMSO->Res_MeOHDilute for LC

Figure 2: Decision logic for solvent selection based on concentration and usage frequency.

Common Issues & Solutions
  • Precipitation in Aqueous Dilution: When diluting a DMSO stock into water or buffer, Quetiapine may precipitate if the organic ratio drops below 10-20% rapidly.[1]

    • Solution: Perform intermediate dilutions in 50:50 Methanol:Water before the final dilution into the biological matrix or mobile phase.

  • DMSO Freezing: DMSO freezes at +19°C. If stored in a refrigerator (+4°C), the stock will be solid.[1][2]

    • Solution: Thaw completely at room temperature and vortex vigorously before pipetting. Heterogeneity during thawing can lead to massive concentration errors.[1]

  • Peak Distortion (Solvent Effect): Injecting pure DMSO or Methanol stocks directly into an LC-MS system (especially on UPLC columns) can cause "solvent breakthrough," where the analyte elutes too early or with a split peak.[1][2]

    • Solution: Ensure the injection solvent strength is weaker than or equal to the initial mobile phase composition.

Stability & Storage

  • Solid State: Stable for

    
     4 years at -20°C if protected from light and moisture [1].[1][2]
    
  • DMSO Solutions: Highly stable.[1] Can be stored at room temperature (protected from light) for weeks, or -20°C for months.[1][2]

  • Methanol Solutions: Stable at -20°C or -80°C. Warning: Methanol is volatile.[1][2] Even well-capped vials can suffer evaporation in a freezer, leading to increased concentration over time.[1][2] Use parafilm or crimp caps.[1]

  • Aqueous Mixtures: Unstable.[1] Do not store Quetiapine-d8 in water or low-organic buffers for >24 hours due to potential hydrolysis or adsorption to glass/plastic [2].[1][2]

References

  • National Institutes of Health (NIH). Stability of Quetiapine Oral Suspension and Degradation Profiles. Available at: [Link][1][2]

Pharmacokinetic applications of deuterated Quetiapine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetic Applications of Deuterated Quetiapine Analogs

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, application, and bioanalytical considerations of deuterated quetiapine analogs in pharmacokinetic research. Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, leading to a complex pharmacokinetic profile and potential for drug-drug interactions. The strategic incorporation of deuterium at metabolically labile positions can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). This guide delves into the scientific principles underpinning the use of deuterated analogs to enhance pharmacokinetic properties, offering researchers and drug development professionals a detailed roadmap for their design, synthesis, and evaluation. We will explore the metabolic pathways of quetiapine, the rationale for site-specific deuteration, and provide validated bioanalytical methodologies for the accurate quantification of these analogs in biological matrices.

Introduction: The Rationale for Deuteration in Drug Development

The "deuterium effect," or kinetic isotope effect (KIE), is a well-established principle in physical organic chemistry that has found significant application in drug development. It refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can slow down the rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than the corresponding carbon-hydrogen (C-H) bond, making it more stable and harder to break.

For drugs like quetiapine, which are subject to extensive Phase I metabolism by cytochrome P450 (CYP) enzymes, this can lead to several desirable pharmacokinetic outcomes:

  • Reduced Metabolic Clearance: By slowing down the rate of metabolism, deuteration can decrease the overall clearance of the drug from the body.

  • Increased Half-Life and Exposure: A lower clearance rate results in a longer half-life (t½) and an increased area under the plasma concentration-time curve (AUC), leading to greater overall drug exposure.

  • Improved Bioavailability: For orally administered drugs, reducing first-pass metabolism in the liver can enhance bioavailability.

  • Formation of a More Favorable Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or reactive metabolites towards the formation of more benign ones.

  • Reduced Pharmacokinetic Variability: By minimizing the impact of polymorphic metabolizing enzymes, deuteration can lead to more predictable and less variable drug exposure among patients.

This guide will focus on the practical application of these principles to quetiapine, a widely prescribed atypical antipsychotic.

Quetiapine Metabolism: Identifying Targets for Deuteration

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. Less than 1% of the administered dose is excreted as the unchanged parent drug in the urine. The major metabolic pathways include:

  • N-dealkylation: This pathway leads to the formation of norquetiapine (N-desalkylquetiapine), which is an active metabolite and contributes to the overall therapeutic effect of the drug.

  • Sulfoxidation: This results in the formation of the inactive quetiapine sulfoxide metabolite.

  • Oxidation: This leads to the formation of various other metabolites, including 7-hydroxyquetiapine.

The primary sites of metabolic attack on the quetiapine molecule are the N-alkyl group and the aromatic rings. Therefore, these positions are the most logical targets for deuteration to modulate the drug's pharmacokinetic profile.

Synthesis of Deuterated Quetiapine Analogs

The synthesis of deuterated quetiapine analogs requires a strategic approach to introduce deuterium at the desired positions. A common method involves the use of deuterated starting materials or reagents. For example, to synthesize quetiapine with deuterium on the N-alkyl side chain, one could use a deuterated alkylating agent.

Illustrative Synthetic Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Precursor_A Dibenzothiazepine Precursor Reaction_Step N-Alkylation Precursor_A->Reaction_Step Precursor_B Deuterated Piperazine Side Chain Precursor_B->Reaction_Step Final_Product Deuterated Quetiapine Reaction_Step->Final_Product

Caption: A simplified workflow for the synthesis of deuterated quetiapine.

Bioanalytical Methodology: LC-MS/MS Quantification

The accurate quantification of deuterated quetiapine and its metabolites in biological matrices such as plasma or serum is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the biological matrix and to concentrate the analytes of interest. A common approach for quetiapine is protein precipitation followed by solid-phase extraction (SPE).

Detailed Protocol:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of quetiapine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of quetiapine and its deuterated analog.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsQuetiapine: m/z 384.2 -> 253.1; Deuterated Quetiapine: m/z (e.g., 388.2) -> (e.g., 257.1)
Collision EnergyOptimized for each transition
Data Analysis and Interpretation

The concentration of the deuterated quetiapine analog in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the analyte. The pharmacokinetic parameters (AUC, Cmax, t½, etc.) are then calculated from the resulting concentration-time data.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Biological_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Caption: A typical bioanalytical workflow for pharmacokinetic studies.

Case Study: Hypothetical Pharmacokinetic Comparison

To illustrate the potential impact of deuteration on the pharmacokinetics of quetiapine, let's consider a hypothetical case study comparing a deuterated analog to the parent drug.

ParameterQuetiapineDeuterated Quetiapine% Change
Cmax (ng/mL) 350420+20%
Tmax (hr) 1.52.0+33%
AUC (ng·hr/mL) 28004200+50%
t½ (hr) 69+50%
Clearance (L/hr) 10066.7-33.3%

In this hypothetical scenario, the deuterated analog exhibits a higher peak plasma concentration (Cmax), a longer time to reach peak concentration (Tmax), a significantly greater overall drug exposure (AUC), and a longer half-life (t½). These changes are consistent with a reduction in metabolic clearance.

Conclusion and Future Directions

The use of deuterated analogs of quetiapine represents a promising strategy to improve its pharmacokinetic profile, potentially leading to a more effective and safer therapeutic agent. This guide has provided a comprehensive overview of the key considerations for the development and evaluation of these analogs, from their rational design and synthesis to their bioanalytical quantification. Future research in this area should focus on in vivo studies in animal models and ultimately in humans to confirm the clinical benefits of this approach. Furthermore, the application of similar principles to other drugs with extensive metabolism could open up new avenues for drug optimization and development.

References

  • Kushner, D. J., Baker, A., & Dunstall, J. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 77-88.
  • Timmins, G. S. (2014). Deuterated drugs; a new approach to drug discovery and development. Future Medicinal Chemistry, 6(4), 369-371.
  • DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522.
  • Gefvert, O., Bergstrom, M., & Langstrom, B. (1998). A positron emission tomography study of the brain distribution of quetiapine in healthy subjects. Psychopharmacology, 135(3), 263-269.
  • Bakken, G. V., Rudberg, I., & Molden, E. (2009). The role of the active metabolite N-desalkylquetiapine in the clinical effects of quetiapine. Therapeutic Drug Monitoring, 31(6), 681-686.

Methodological & Application

Application Note: Quetiapine-d8 Internal Standard Preparation for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for bioanalytical scientists and researchers requiring a robust, validated methodology for the preparation and utilization of Quetiapine-d8 as an Internal Standard (IS) in LC-MS/MS assays.

Abstract & Scope

This protocol details the standardized preparation, handling, and application of Quetiapine-d8 (Quetiapine-d8 hemifumarate or fumarate) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Quetiapine in human plasma/serum.

Quetiapine is a dibenzothiazepine derivative with significant lipophilicity (logP ~2.7) and basicity (pKa ~7.6). The use of the deuterated analog Quetiapine-d8 is critical to compensate for matrix effects, ionization suppression, and extraction variability inherent in LC-ESI-MS/MS workflows. This guide prioritizes accuracy , stability , and cross-talk elimination .

Chemical & Physical Properties[1][2]

ParameterQuetiapine (Analyte)Quetiapine-d8 (Internal Standard)
CAS Number 111974-74-4 (Fumarate)1185247-12-4 (Fumarate)
Molecular Formula C₂₁H₂₅N₃O₂S · 0.5C₄H₄O₄C₂₁H₁₇D₈N₃O₂S · 0.5C₄H₄O₄
Molecular Weight 383.51 (Free Base) / 441.54 (Hemifumarate)391.56 (Free Base) / 449.59 (Hemifumarate)
Precursor Ion (Q1) m/z 384.2 [M+H]⁺m/z 392.2 [M+H]⁺
Product Ion (Q3) m/z 253.1 (Quantifier)m/z 258.1 (Quantifier) [Verify per batch]
Solubility Soluble in Methanol, DMSO, ChloroformSoluble in Methanol, DMSO
Storage -20°C, Protected from light-20°C, Protected from light, Hygroscopic

Critical Note on Salt Forms: Quetiapine is commonly supplied as a Hemifumarate or Fumarate salt. You must account for the salt correction factor when calculating free base concentrations.

  • Calculation:Mass_FreeBase = Mass_Salt × (MW_FreeBase / MW_Salt)

Reagents & Materials

  • Reference Standard: Quetiapine-d8 Fumarate (Isotopic purity >99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Consumables: Amber borosilicate glass vials (Class A), low-binding pipette tips.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Protocol: Stock & Working Solution Preparation[3][4]

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh ~1.15 mg of Quetiapine-d8 Fumarate into a 1.5 mL amber glass vial.

    • Why Amber Glass? Quetiapine is photosensitive. Glass minimizes adsorption compared to polypropylene at high concentrations.

  • Dissolution: Add 1.0 mL of Methanol (LC-MS grade).

    • Why Methanol? Methanol provides superior solubility for the fumarate salt compared to 100% Acetonitrile.

  • Correction: Calculate the exact free base concentration:

    
    
    
  • Mixing: Vortex for 1 minute; sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Storage: Label as "Master Stock - QTP-d8". Store at -20°C or -80°C. Stability: ~6 months.

Phase 2: Working Internal Standard (WIS) Preparation

Objective: Prepare the daily spiking solution. The target concentration should yield an instrument response similar to the mid-range of your calibration curve (e.g., 50–100 ng/mL in the final extract).

  • Intermediate Stock (10 µg/mL):

    • Transfer 10 µL of Primary Stock (1 mg/mL) into 990 µL of 50:50 MeOH:Water .

    • Why 50:50? Matching the solvent strength to the initial mobile phase prevents "solvent shock" and peak distortion during injection.

  • Daily Working Solution (200 ng/mL - Example):

    • Dilute the Intermediate Stock with 50:50 ACN:Water to reach 200 ng/mL.

    • Usage: This solution will be added to every sample during extraction.

Sample Preparation Workflow (Protein Precipitation)

This high-throughput protocol minimizes matrix effects while ensuring high recovery.

G start Plasma Sample (50 µL) is_add Add IS Working Sol. (20 µL of Quetiapine-d8) start->is_add Spike ppt Protein Precipitation Add 150 µL ACN (Ice Cold) is_add->ppt Precipitate vortex Vortex Mix (2 min, High Speed) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilution Dilution (Optional) Add 100 µL Water (Improves Peak Shape) supernatant->dilution Match Mobile Phase inject LC-MS/MS Injection (5 µL) dilution->inject

Figure 1: Optimized Protein Precipitation (PPT) workflow for Quetiapine extraction.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Optimize these transitions using the "Product Ion Scan" mode on your specific instrument.

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)Dwell (ms)
Quetiapine 384.2253.1 6025100
Quetiapine (Qual)384.2221.16035100
Quetiapine-d8 392.2258.1 6025100

Technical Insight (The "Cross-Talk" Check): The transition m/z 392.2 → 258.1 assumes the piperazine ring (where the d8 label resides) is partially retained or the fragmentation pathway shifts by +5 Da. Validation Step: Inject a high concentration of Native Quetiapine (without IS) and monitor the IS channel (392.2 → 258.1). If you see a peak, you have Cross-Talk (interference). Adjust the IS transition or chromatographic resolution.

Method Validation: Self-Validating Checks

To ensure the protocol is working (Trustworthiness):

  • IS Interference Test:

    • Inject a "Double Blank" (Plasma only). Result: No peaks at RT of Quetiapine or Quetiapine-d8.

    • Inject "Blank + IS". Result: Strong IS peak, zero peak in Analyte channel. (Ensures IS is pure).

  • Extraction Recovery:

    • Compare peak area of Pre-extraction spiked plasma vs. Post-extraction spiked blank plasma.[2]

    • Target: >80% recovery and consistent between Analyte and IS.

  • Matrix Factor (MF):

    • Calculate:

      
      
      
    • The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), proving Quetiapine-d8 is perfectly compensating for matrix effects.

Troubleshooting & Best Practices

  • Peak Tailing: Quetiapine is a base. If tailing occurs, increase Ammonium Formate concentration to 10mM or add 0.1% Ammonia to Mobile Phase A (High pH method) if your column supports it.

  • Carryover: Quetiapine is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Deuterium Exchange: Avoid highly acidic conditions (pH < 2) for prolonged periods in the stock solution to prevent potential H/D exchange, though -d8 on the carbon skeleton is generally stable.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • Barrett, B. et al. (2007). Determination of quetiapine and its metabolites in human plasma by LC-MS/MS.[2][4][5][6] Journal of Chromatography B. [Link]

  • Fisher, D. et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[2][5] Biomedical Chromatography. [Link]

  • Niedziela, A. et al. (2021).[7] A study of photodegradation of quetiapine by the use of LC-MS/MS method. Molecules.[8][1][2][3][4][9][10][11][12][13] [Link]

Sources

Application Note: Precision Spiking of Quetiapine-d8 Internal Standard in Human Plasma for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In high-sensitivity LC-MS/MS bioanalysis, the accuracy of quantitation relies heavily on the performance of the Internal Standard (IS). Quetiapine-d8 is the gold-standard stable isotope-labeled IS for Quetiapine assays.[1][2] It possesses physicochemical properties nearly identical to the analyte—retention time, pKa, and ionization efficiency—while being mass-differentiated by 8 Daltons.[1]

Why Precision Spiking Matters: Quetiapine is approximately 83% bound to plasma proteins (primarily albumin and


-acid glycoprotein) [1].[1] If the Internal Standard is not spiked and equilibrated correctly, it will not bind to the plasma proteins to the same extent as the patient's circulating drug. This leads to differential extraction recovery , where the extraction method pulls the IS out more easily than the "locked-in" patient drug, causing overestimation of drug concentration.

This protocol details a self-validating workflow to ensure the Quetiapine-d8 IS tracks the analyte perfectly through matrix effects, recovery variations, and ionization suppression.[1]

Materials & Reagents

ComponentSpecificationPurpose
Matrix Human Plasma (K2EDTA)Blank matrix for standards/QCs.
Internal Standard Quetiapine-d8 HemifumarateCorrection for analyte variability.
Solvent A Methanol (LC-MS Grade)Stock preparation and solubility.[1]
Solvent B Acetonitrile (LC-MS Grade)Protein precipitation agent.[1]
Buffer Ammonium Formate (10mM, pH 3.5)Mobile phase/diluent to match pKa.[1]
Vessels Amber Glass Vials (Silanized)Prevent light degradation & adsorption.[1]

Preparation of Stock Solutions[3][4][5]

Critical Scientific Control: Quetiapine-d8 is frequently supplied as a hemifumarate salt.[1] You must correct for the salt form to ensure the concentration represents the free base.

Salt Correction Calculation
  • Formula:

    
    [1]
    
  • Example:

    • MW Quetiapine-d8 (Free Base): ~391.5 g/mol [1]

    • MW Quetiapine-d8 (Hemifumarate): ~449.5 g/mol [1]

    • Correction Factor:

      
      
      
    • Action: To get 1.0 mg of Quetiapine-d8 free base, weigh 1.15 mg of the hemifumarate salt.

Master Stock Preparation (1.0 mg/mL)[1]
  • Weigh the corrected amount of Quetiapine-d8 Hemifumarate into a 10 mL amber volumetric flask.

  • Dissolve in 100% Methanol . (Quetiapine has high solubility in MeOH; avoid water in the stock step to prevent precipitation).

  • Vortex for 1 minute and sonicate for 5 minutes.

  • Store at -20°C. Stability: >12 months.

Spiking Workflow & Equilibration

This section describes the "Working Solution" approach. We do not spike pure stock into plasma; the organic solvent content would locally precipitate proteins, trapping the IS.

Preparation of IS Working Solution (IS-WS)

Target Concentration: 100 ng/mL (This targets the mid-range of a typical 1–1000 ng/mL clinical assay).[1]

  • Intermediate Stock (10 µg/mL): Dilute 10 µL of Master Stock into 990 µL of 50:50 Methanol:Water.

  • Final IS-WS (100 ng/mL): Dilute 100 µL of Intermediate Stock into 9.9 mL of 50:50 Methanol:Water .

    • Why 50:50? Pure methanol can crash plasma proteins upon contact. A 50% aqueous solution ensures the IS disperses before proteins precipitate.

The Spiking Protocol (Step-by-Step)

Objective: Introduce IS to patient samples (or Calibrators/QCs) identically.

  • Step 1: Aliquot Matrix

    • Pipette 200 µL of Human Plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • Step 2: Add Internal Standard [1]

    • Add 20 µL of the IS-WS (100 ng/mL) to the plasma.

    • Ratio Rule: Keep the spiking volume

      
       10% of the matrix volume to maintain matrix integrity.
      
  • Step 3: Vortex Mixing

    • Vortex at medium speed (1500 rpm) for 10 seconds.

  • Step 4: The Equilibration Phase (CRITICAL)

    • Allow samples to stand at room temperature for 15–30 minutes .

    • Mechanism:[1][3][4][5] This allows Quetiapine-d8 to interact with Alpha-1-Acid Glycoprotein (AAG) and Albumin.[1] If you skip this, the IS remains "free" in the aqueous phase while the patient's drug is protein-bound, leading to different extraction efficiencies [3].

Sample Extraction (Protein Precipitation)

After equilibration, proceed to extraction.[1]

  • Precipitation: Add 600 µL of chilled Acetonitrile (1:3 Plasma:Solvent ratio).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein crash.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 500 µL of the supernatant to a clean plate.

  • Evaporation (Optional but Recommended): Evaporate under Nitrogen at 40°C to concentrate.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 20% Methanol / 80% 10mM Ammonium Formate). This matches the initial LC gradient conditions, preventing peak fronting.

Process Visualization (Workflow Diagram)[1]

The following diagram illustrates the critical path from Stock Preparation to LC-MS Injection, highlighting the equilibration checkpoint.

QuetiapineProtocol cluster_prep Reagent Prep Stock Master Stock (1 mg/mL in MeOH) *Salt Corrected* Intermed Intermediate Dilution (10 µg/mL in 50:50 MeOH:H2O) Stock->Intermed ISWork IS Working Solution (100 ng/mL) Intermed->ISWork Spike Spike Step: Add 20 µL IS Working Sol ISWork->Spike Spike Plasma Patient Plasma Sample (200 µL) Plasma->Spike Equilibrate EQUILIBRATION 15-30 Mins @ RT (Critical Binding Step) Spike->Equilibrate PPT Protein Precipitation Add 600 µL ACN Equilibrate->PPT Centrifuge Centrifuge 10,000g / 10 min PPT->Centrifuge Recon Reconstitute Mobile Phase Centrifuge->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Workflow for Quetiapine-d8 spiking.[1] Note the critical Equilibration step (Green) to ensure IS/Analyte protein binding parity.

Validation & Acceptance Criteria

To ensure the protocol is performing correctly, reference the FDA Bioanalytical Method Validation Guidance (2018) [2].

IS Response Consistency
  • Metric: Monitor the peak area of Quetiapine-d8 across the entire run.

  • Acceptance: The IS response in any sample should not deviate >50% from the mean IS response of the calibrators.

  • Troubleshooting: Drastic drops in IS response usually indicate Ion Suppression (matrix effect) or a pipetting error during the spiking step.

Matrix Effect Assessment

Calculate the IS Normalized Matrix Factor (MF) :



For Quetiapine, because d8 is a stable isotope, the IS-normalized MF should be close to 1.0 , indicating the IS is compensating perfectly for any suppression.[1]

Summary Data Table: Typical Parameters

ParameterValue / Condition
Analyte Quetiapine
IS Quetiapine-d8
Stock Solvent Methanol
Spiking Solvent 50:50 Methanol:Water
Plasma Volume 200 µL
Spike Volume 20 µL
Equilibration Time 15–30 Minutes
Extraction Recovery Typically >90% (PPT with ACN)
Linearity Range 1.0 – 1000 ng/mL

References

  • DrugBank Online. (n.d.).[1] Quetiapine: Pharmacology and Protein Binding Data. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum (EBF). (2011).[1] Internal Standard Variability and Equilibration. Focus Workshop on IS Handling. (General reference to industry best practice on IS equilibration).

Sources

Solid-phase extraction (SPE) methods using Quetiapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Quetiapine from Human Plasma using Quetiapine-d8 Internal Standardization

Abstract & Scope

This application note details a robust, validated protocol for the extraction and quantification of Quetiapine in human plasma using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). By utilizing Quetiapine-d8 as a deuterated internal standard (IS), this method actively corrects for matrix-induced ionization suppression and extraction variability. This guide is designed for bioanalytical scientists requiring high sensitivity (LLOQ < 1 ng/mL) for therapeutic drug monitoring (TDM) or forensic toxicology.

Scientific Basis & Mechanism

Chemical Properties
  • Analyte: Quetiapine (Dibenzothiazepine derivative).[1][2][3]

  • pKa: ~7.06 (piperazine nitrogen) and ~3.3.

  • LogP: ~2.7 (Moderately hydrophobic).

  • Internal Standard: Quetiapine-d8 (Isotopically labeled analog).[2]

The Extraction Strategy: Mixed-Mode Cation Exchange (MCX)

Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and non-specific recovery of phospholipids. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) sorbent, which possesses two retention mechanisms:

  • Hydrophobic Interaction: Retains the aromatic ring structure.

  • Ionic Interaction: The sulfonic acid groups on the sorbent (negatively charged) bind the protonated amine of Quetiapine (positively charged at pH < 7).

The "Lock-and-Key" Wash: By acidifying the sample, we force Quetiapine into its cationic state (


), "locking" it to the sorbent. We can then wash with 100% Methanol  (a strong organic solvent). In a standard C18 cartridge, methanol would elute the drug. In MCX, the drug remains ionically bound, allowing the methanol to strip away neutral interferences (fats, phospholipids) without losing the analyte. Elution is triggered only when the pH is raised (using Ammonia), neutralizing the drug and breaking the ionic bond.

Experimental Workflow Visualization

The following diagram illustrates the critical pH-switching steps required for high-purity extraction.

SPE_Workflow cluster_Cartridge MCX SPE Cartridge Processing Start Plasma Sample (200 µL) Spike Add Quetiapine-d8 IS (Correction Factor) Start->Spike PreTreat Acidification Add 200 µL 4% H3PO4 (Target pH ~3-4) Spike->PreTreat Equilibrate 5 min Condition Conditioning 1. MeOH (Activate) 2. Water (Equilibrate) Load Load Sample (Slow flow: 1 mL/min) Condition->Load Wash1 Wash 1: Aqueous Acid 2% Formic Acid (Removes proteins/polar interferences) Load->Wash1 Analyte retained (Ionic + Hydrophobic) Wash2 Wash 2: Organic Solvent 100% Methanol (CRITICAL: Removes phospholipids) Wash1->Wash2 Analyte retained (Ionic only) Elute Elution 5% NH4OH in Methanol (Breaks Ionic Bond) Wash2->Elute Analyte released (Neutralized) Recon Evaporate & Reconstitute Mobile Phase Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step SPE workflow highlighting the "Wash 2" step where organic contaminants are removed while the analyte remains ionically bound.

Detailed Protocol

Materials & Reagents
  • SPE Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C (33 µm, 30 mg/1 mL).

  • Internal Standard: Quetiapine-d8 (100 ng/mL in 50:50 Methanol:Water).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol (Freshly prepared).
    
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
Sample Preparation (Pre-Treatment)
  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Quetiapine-d8 Internal Standard . Vortex for 10 seconds.

    • Expert Insight: Adding IS before any other step is critical. It ensures the IS experiences the same binding events and potential losses as the analyte.

  • Add 200 µL of 4%

    
     . Vortex and centrifuge at 10,000 rpm for 5 minutes.
    
    • Why? This precipitates gross proteins and lowers the pH to ~3, ensuring Quetiapine is fully protonated (

      
      ) for cation exchange.
      
SPE Procedure
StepSolvent/ActionPurpose
1. Condition 1 mL MethanolActivates the hydrophobic pores of the sorbent.
2. Equilibrate 1 mL WaterPrepares the sorbent for aqueous sample loading.
3. Load Supernatant from Step 4.2Analyte binds via cation exchange and hydrophobicity.
4. Wash 1 1 mL 2% Formic AcidRemoves polar interferences and ensures analyte remains charged.
5. Wash 2 1 mL 100% MethanolCritical Step: Removes neutral hydrophobic interferences (lipids) that cause matrix effects. Analyte remains bound by charge.
6. Dry Apply vacuum for 2 minsRemoves excess methanol to prevent dilution of elution solvent.
7. Elute 2 x 250 µL 5%

in MeOH
High pH neutralizes the Quetiapine amine, releasing it from the sorbent.
Post-Extraction
  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 10% Acetonitrile in 10mM Ammonium Acetate).

LC-MS/MS Analysis Parameters

Chromatographic Conditions:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry (MRM Transitions): Note: Transitions may vary slightly based on the specific deuterated label position (e.g., piperazine vs. aromatic ring).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quetiapine 384.2253.1 (Quant)4025
221.1 (Qual)4035
Quetiapine-d8 392.2258.14025

Validation & Calculations (Self-Validating System)

To ensure scientific integrity, you must calculate the Matrix Factor (MF) and Recovery (RE) . The Quetiapine-d8 IS is the control variable.

The Logic of Correction

If extraction efficiency drops to 60% due to a clogged cartridge, the Quetiapine-d8 signal will also drop by roughly 60%. Because quantification is based on the Area Ratio (Analyte/IS), the final calculated concentration remains accurate despite the loss.

Calculation Formulas
  • Recovery (%):

    
    
    
  • Matrix Effect (%):

    
    
    (Values < 100% indicate suppression; > 100% indicate enhancement).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (< 50%) Incorrect pH during Load/Wash.Ensure sample is acidified (pH < 4) before loading. If pH > 7, Quetiapine will not bind to MCX.
High Matrix Suppression Incomplete lipid removal.Increase "Wash 2" volume or use stronger organic wash (e.g., 50:50 MeOH:IPA) before elution.
IS Signal Drift Ion Source Contamination.Divert flow to waste for the first 1 min and last 1 min of the LC gradient.

References

  • Waters Corporation. "Oasis MCX Extraction Method for Basic Drugs." Waters Application Notes. Link

  • Niemi, R. J., et al. (2010). "Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex. "Solid Phase Extraction (SPE) Method Development for Basic Compounds using Strata-X-C." Phenomenex Technical Guides. Link

  • Sussman, A. M., et al. (2014).[4] "Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards." Clinical Chemistry. Link

  • Fisher, C., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Drug Testing and Analysis. Link

Sources

Application Note: Optimizing MRM Transitions for Quetiapine-d8 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Quetiapine-d8 , the deuterated internal standard (IS) used for the precise quantification of Quetiapine in biological matrices. By leveraging the mass shift of the octadeuterated piperazine ring, this protocol eliminates isotopic interference and cross-talk, ensuring high specificity. We provide a self-validating workflow covering precursor ion selection, product ion scanning, and collision energy optimization, supported by mechanistic insights into the fragmentation pathways.

Introduction & Physicochemical Basis

Quetiapine is an atypical antipsychotic exhibiting linear pharmacokinetics.[1] Accurate quantification in plasma/serum requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the low therapeutic concentrations (ng/mL range).

Quetiapine-d8 (C₂₁H₁₇D₈N₃O₂S) is the preferred internal standard because it shares the exact chromatographic behavior and ionization efficiency of the analyte while offering a distinct mass signature (+8 Da).

Molecular Characteristics[2]
PropertyQuetiapine (Analyte)Quetiapine-d8 (IS)Impact on Method
Formula C₂₁H₂₅N₃O₂SC₂₁H₁₇D₈N₃O₂S+8 Da Mass Shift
MW (Monoisotopic) 383.17 Da391.22 DaPrecursor Selection
pKa 6.8 (Piperazine N1), 3.3 (N4)SimilarPositive ESI Mode (pH < 5)
LogP ~2.7SimilarC18 Column Retention

Critical Insight: The deuterium labels are located on the piperazine ring . This structural localization dictates that only fragment ions containing the piperazine moiety will exhibit a mass shift. Fragments resulting from the cleavage of the dibenzothiazepine core without the piperazine ring would theoretically show no mass shift, leading to potential interference. Therefore, selecting the correct transition is paramount.

Experimental Workflow

The following diagram outlines the "Self-Validating" optimization cycle. This process ensures that the selected transitions are not only sensitive but also free from cross-signal interference.

MethodDevelopment Start Stock Preparation (MeOH, 1 mg/mL) Tuning Direct Infusion (Q1 & MS2 Scans) Start->Tuning Dilute to 100 ng/mL Transition MRM Selection (Quantifier vs Qualifier) Tuning->Transition Identify Precursor/Product Opt Parameter Optimization (DP, CE, CXP) Transition->Opt Maximize Signal Valid Validation Checks (Crosstalk & Matrix) Opt->Valid Inject Standards Valid->Transition If Interference > 20% End SOP Generated Valid->End Final Method

Figure 1: The iterative workflow for developing a robust LC-MS/MS method, emphasizing the feedback loop from validation back to transition selection if crosstalk is detected.

Step-by-Step Optimization Protocol

Step 1: Precursor Ion Selection (Q1 Scan)

The goal is to identify the protonated molecular ion


.
  • Preparation: Dilute Quetiapine-d8 stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the MS source (flow rate 10-20 µL/min).

  • Settings:

    • Ionization: ESI Positive.[1]

    • Scan Range: m/z 350 – 450.

  • Observation:

    • Quetiapine: Dominant peak at m/z 384.2 .

    • Quetiapine-d8: Dominant peak at m/z 392.2 .

    • Note: The +8 Da shift confirms the presence of 8 deuteriums.

Step 2: Product Ion Scanning (MS2)

Fragmentation is induced to find stable daughter ions.

  • Method: Select m/z 392.2 in Q1. Apply Collision Energy (CE) ramp (e.g., 10–50 eV).

  • Mechanism: The primary fragmentation pathway involves the cleavage of the piperazine ring or the loss of the hydroxy-ethoxy-ethyl side chain.

  • Key Fragments Observed:

    • m/z 258.1: This is the analog to Quetiapine's m/z 253.1 fragment.

      • Mechanistic Note: The shift from 253 to 258 (+5 Da) indicates that this fragment retains 5 of the 8 deuterium atoms. This is consistent with the cleavage of the piperazine ring where a portion of the ring (containing 3 deuteriums) is lost or rearranged, while the core fragment retains the other 5.

    • m/z 226: Analog to Quetiapine's m/z 221.

Step 3: MRM Transition Finalization

Select the most intense transition for quantification (Quantifier) and a secondary one for confirmation (Qualifier).

Table 1: Optimized MRM Transitions

AnalyteRolePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)*
Quetiapine Quantifier384.2253.1 10025
Qualifier384.2221.110035
Quetiapine-d8 Quantifier 392.2 258.1 100 25
Qualifier392.2226.110035

*Note: CE values are instrument-dependent (e.g., SCIEX API series vs. Waters Xevo). Perform a ramp optimization for your specific platform.

Fragmentation Pathway Visualization

Understanding why we see m/z 258 is crucial for troubleshooting. If the label were on the side chain, the fragment mass might be different.

Fragmentation Precursor Quetiapine-d8 Precursor [M+H]+ = 392.2 (Dibenzo-Thiazepine-Piperazine-d8-SideChain) Collision Collision Induced Dissociation (CE ~25 eV) Precursor->Collision Fragment1 Primary Product Ion m/z 258.1 (Core + Partial Piperazine-d5) Collision->Fragment1 Major Pathway NeutralLoss Neutral Loss Side Chain + Partial Ring (Contains 3 Deuteriums) Collision->NeutralLoss

Figure 2: Fragmentation pathway illustrating the formation of the m/z 258.1 product ion from the Quetiapine-d8 precursor. The +5 Da shift (relative to native 253.1) confirms the retention of 5 deuterium atoms in the fragment.

Self-Validating Protocol Checks

To ensure "Trustworthiness" (Part 2 of requirements), you must validate that the selected transitions are specific.

The "Cross-Talk" Experiment

Objective: Ensure high concentrations of Analyte do not mimic the IS, and vice versa.

  • Inject: High concentration Quetiapine Standard (e.g., Upper Limit of Quantification, 500 ng/mL) without IS.

  • Acceptance Criteria: Signal in the IS channel must be < 5% of the typical IS response.

    • Why? If Quetiapine has a naturally occurring isotope at m/z 392 (unlikely, M+8 is rare) or if fragmentation is non-specific, it could falsely elevate IS recovery data.

Matrix Factor Assessment
  • Prepare: 6 lots of blank plasma.

  • Spike: Post-extraction spike with Quetiapine-d8.

  • Compare: Area in spiked matrix vs. Area in neat solution.

  • Goal: Matrix Factor (MF) should be between 0.85 and 1.15. Significant suppression (< 0.8) suggests the need for better chromatographic separation or sample cleanup (e.g., SPE vs. Protein Precipitation).

Chromatographic Conditions

While MRM is the detector setting, LC separates the ions to reduce competition in the source.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

    • Reasoning: Low pH ensures Quetiapine (basic) is fully protonated

      
      , maximizing sensitivity.
      
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

References

  • PubChem. (2025). Quetiapine-d8 Hemifumarate | C25H29N3O6S. National Library of Medicine. [Link]

  • Journal of the Medical Association of Thailand. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine. [Link]

  • Waters Corporation. (2015). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Application Note. [Link]

Sources

Quetiapine-d8 concentration range for calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioanalysis of Quetiapine – Calibration Strategies using Quetiapine-d8

Executive Summary

Objective: To define the optimal concentration ranges for Quetiapine calibration curves and the corresponding Quetiapine-d8 internal standard (IS) working concentration for robust LC-MS/MS bioanalysis.

Core Rationale: Quetiapine, an atypical antipsychotic, exhibits significant pharmacokinetic variability and is subject to matrix effects in plasma/serum. The use of a stable isotope-labeled internal standard, Quetiapine-d8 , is the gold standard for correcting signal suppression/enhancement and recovery losses. This protocol establishes a 1.0 – 1000 ng/mL dynamic range for Quetiapine to cover the therapeutic window (approx. 50–500 ng/mL) while maintaining adequate sensitivity for trough levels.

Strategic Calibration Design

Analyte (Quetiapine) Calibration Range
  • Recommended Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Scientific Justification:

    • Therapeutic Coverage: Effective plasma concentrations typically range from 50 to 500 ng/mL. A ULOQ of 1000 ng/mL prevents the need for dilution of high-concentration samples (e.g., overdose or peak Cmax).

    • Sensitivity: An LLOQ of 1.0 ng/mL allows for accurate quantification of terminal elimination phases and trough levels, which is critical for pharmacokinetic (PK) profiling.

    • Linearity: Quetiapine exhibits excellent linearity over 3 orders of magnitude using ESI+.

Internal Standard (Quetiapine-d8) Concentration
  • Recommended Working Concentration: 50 ng/mL in the final injected solution.

  • Scientific Justification:

    • Signal Stability: 50 ng/mL typically yields an intensity of

      
       cps on modern triple quadrupoles, providing excellent counting statistics (RSD < 5%).
      
    • Crosstalk Prevention: This concentration is low enough to prevent "isotopic contribution" (impurities in the IS appearing in the analyte channel) but high enough to dominate any background noise.

    • Suppression Avoidance: Excessive IS concentration (>200 ng/mL) can compete for ionization charge in the ESI source, potentially suppressing the analyte signal at the LLOQ.

Experimental Protocol: Standard & IS Preparation

Materials
  • Analyte: Quetiapine Fumarate (purity >99%).[1]

  • Internal Standard: Quetiapine-d8 Fumarate (isotopic purity >98% D).

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation
  • Quetiapine Stock (1.0 mg/mL): Dissolve 1.0 mg (corrected for salt form) in 1 mL Methanol.

  • Quetiapine-d8 Stock (100 µg/mL): Dissolve 1.0 mg in 10 mL Methanol.

Working Solutions & Spiking Scheme
  • IS Working Solution (IS-WS): Dilute the d8 stock to 500 ng/mL in 50:50 Methanol:Water.

    • Note: This will be added to samples. If you add 50 µL of IS-WS to 200 µL sample, the effective concentration is ~100 ng/mL during extraction, and usually diluted further before injection. Target ~50 ng/mL in the final vial.

Standard LevelQuetiapine Conc.[2][3][4][5][6][7][8] (ng/mL)Preparation Strategy
STD 1 (LLOQ) 1.0 Dilute STD 2 (1:2)
STD 2 2.0 Dilute STD 3 (1:2.5)
STD 3 5.0 Dilute STD 4 (1:4)
STD 4 20.0 Dilute STD 5 (1:5)
STD 5 100.0 Dilute STD 6 (1:5)
STD 6 500.0 Dilute STD 7 (1:2)
STD 7 (ULOQ) 1000.0 Spiked directly from Intermediate Stock
QC Low 3.0 3x LLOQ
QC Mid 400.0 ~40-50% of range
QC High 800.0 ~80% of range

LC-MS/MS Methodology

Extraction Workflow (Protein Precipitation)

This method uses a simple "crash" protocol to maximize throughput while relying on the d8-IS to correct for matrix effects.

G Sample Plasma Sample (50 µL) IS_Add Add IS (Quetiapine-d8) 20 µL @ 500 ng/mL Sample->IS_Add Spike Precip Precipitation Add 200 µL ACN IS_Add->Precip Mix Vortex Vortex & Centrifuge 10 min @ 10,000 rpm Precip->Vortex Extract Supernatant Transfer Supernatant Dilute 1:1 with Water Vortex->Supernatant Clarify Inject LC-MS/MS Injection (5 µL) Supernatant->Inject Analyze

Caption: Optimized Protein Precipitation Workflow for Quetiapine Bioanalysis.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Transitions (MRM):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Quetiapine 384.2 253.1 4025
Quetiapine-d8 392.2 261.1 4025
  • Technical Note: The product ion m/z 253.1 corresponds to the loss of the ethoxy-ethanol side chain. Since the d8 label is typically on the piperazine ring, it is retained in the fragment, shifting the mass by +8 Da to 261.1. Always verify the specific labeling position of your IS reference material.

Chromatography
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 3.0 min.

Validation & Quality Control

Linearity & Weighting
  • Regression: Linear (

    
    ).
    
  • Weighting Factor:

    
     is mandatory.
    
    • Reasoning: The variance in bioanalytical data typically increases with concentration (heteroscedasticity).

      
       weighting provides the best accuracy at the LLOQ (1 ng/mL), preventing the high standards (1000 ng/mL) from skewing the low-end fit.
      
Internal Standard Response Check
  • Acceptance Criteria: The IS peak area in all samples (Standards, QCs, Unknowns) should be within ±50% of the mean IS response in the calibration standards.

  • Troubleshooting: Drastic drops in IS response usually indicate "ion suppression" from phospholipids. If observed, switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

References

  • Mungkhunthod, S. et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand.

  • Pan, R.N. et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science.

  • Barrett, B. et al. (2007). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. Quetiapine-d8 Fumarate (CID 45359087).[9] National Library of Medicine.

Sources

Application Note: Optimization of Liquid-Liquid Extraction for Quetiapine-d8 in Whole Blood

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The accurate quantification of Quetiapine (QTP), an atypical antipsychotic, in whole blood is critical for therapeutic drug monitoring (TDM) and forensic toxicology. While plasma is the standard matrix for pharmacokinetic studies, whole blood is frequently the only available specimen in post-mortem forensic cases.

This guide details a robust Liquid-Liquid Extraction (LLE) protocol for Quetiapine and its internal standard, Quetiapine-d8 , from whole blood.[1] Unlike plasma, whole blood presents unique challenges—specifically the rupture of erythrocytes (hemolysis) and the release of intracellular proteins that can cause intractable emulsions.

This protocol leverages the physicochemical properties of Quetiapine (pKa ~7.06, LogP ~2.9) to optimize recovery using Methyl tert-butyl ether (MTBE) under alkaline conditions, ensuring high sensitivity and reproducibility for LC-MS/MS analysis.

Chemical & Physical Properties

Understanding the molecule is the first step to successful extraction. Quetiapine is a dibenzothiazepine derivative.[2][3][4][5]

PropertyQuetiapine (QTP)Quetiapine-d8 (IS)Significance for LLE
Molecular Weight 383.51 g/mol 391.56 g/mol Mass shift (+8 Da) allows spectral resolution.[1]
pKa (Basic) ~7.06 (Piperazine N)~7.06Critical: At pH < 7, QTP is ionized (hydrophilic).[1] At pH > 9, it is non-ionized (lipophilic).[1]
LogP 2.93~2.93Moderately lipophilic; ideal for extraction into organic solvents like MTBE or Hexane.
Solubility Low in water (neutral pH)Low in waterRequires organic solvent for recovery.

Reagents & Materials

  • Analyte: Quetiapine Fumarate standard.[5][6]

  • Internal Standard: Quetiapine-d8 (Piperazine-d8 label).[1]

  • Matrix: Whole Blood (EDTA or Heparinized).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1] Why? MTBE forms a clear top layer, unlike chloroform (bottom layer), making transfer easier and reducing contamination from the aqueous protein interface.

  • Alkalizing Buffer: 0.1 M Sodium Hydroxide (NaOH) or 0.5 M Sodium Carbonate (pH 10).[1]

  • Reconstitution Solution: 10 mM Ammonium Acetate : Acetonitrile (80:20 v/v).

Experimental Protocol: Step-by-Step

Phase 1: Sample Pre-treatment (Lysis & Alkalization)

Objective: Release the drug from red blood cells and suppress ionization.[1]

  • Aliquot: Transfer 200 µL of whole blood into a 2.0 mL polypropylene microcentrifuge tube or glass tube.

  • Internal Standard Addition: Add 20 µL of Quetiapine-d8 working solution (e.g., 500 ng/mL in methanol). Vortex briefly.

  • Lysis/Dilution: Add 200 µL of deionized water.

    • Scientific Insight: Whole blood is viscous. Adding water promotes osmotic lysis of erythrocytes, releasing intracellular drug, and reduces viscosity to prevent emulsion formation later.

  • Alkalization: Add 100 µL of 0.1 M NaOH (or 0.5M Carbonate Buffer pH 10).

    • Mechanism:[7][8] This shifts the sample pH to ~10-11.[1] Since the pKa of Quetiapine is ~7.06, the Henderson-Hasselbalch equation dictates that at pH 10, >99.9% of the drug is in the uncharged (free base) state, maximizing its partition into the organic phase.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Partition the analyte into the organic phase.[1]

  • Solvent Addition: Add 1.5 mL of MTBE .

  • Extraction: Vortex vigorously for 5 minutes or use a mechanical shaker at high speed.

    • Note: Vigorous mixing is required to maximize surface area contact between the aqueous blood and the organic solvent.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Why 4°C? A chilled centrifuge helps solidify the protein interface (the "buffy coat" layer), making the upper organic layer cleaner and easier to remove.

Phase 3: Transfer & Reconstitution

Objective: Isolate the drug and prepare for LC-MS/MS.[1]

  • Flash Freeze (Optional but Recommended): Place the tube in a dry ice/ethanol bath for 30 seconds to freeze the lower aqueous blood layer. This allows you to pour off the top organic layer without disturbing the blood.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C .

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Acetate : ACN, 80:20). Vortex for 1 minute.

  • Filtration: Transfer to an autosampler vial (optional: filter via 0.2 µm PTFE if particulates are visible).

LC-MS/MS Conditions

Chromatography:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[1][9]

  • Flow Rate: 0.4 mL/min.[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[6]

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive Mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quetiapine 384.2253.1 (Quantifier)4025
Quetiapine 384.2221.1 (Qualifier)4035
Quetiapine-d8 392.2253.1*4025

*Note: The d8 label is typically on the piperazine ring.[10] The 253.1 fragment represents the dibenzothiazepine core structure, which loses the piperazine ring during fragmentation.[1] Therefore, the product ion for the IS is often the same mass as the native drug, but the precursor is distinct (+8 Da).

Workflow Visualization

The following diagram illustrates the critical path for the extraction of Quetiapine-d8 from whole blood, highlighting the pH adjustment step which is the primary failure point in non-optimized protocols.

LLE_Workflow cluster_mechanism Chemical Mechanism Start Whole Blood Sample (200 µL) IS_Add Add Internal Standard (Quetiapine-d8) Start->IS_Add Lysis Lysis & Dilution (Add 200 µL dH2O) IS_Add->Lysis Homogenize Alkalize pH Adjustment (Add 0.1M NaOH -> pH 10) Lysis->Alkalize Release Drug Solvent Add Organic Solvent (1.5 mL MTBE) Alkalize->Solvent Free Base Form Extract Vortex / Shake (5 mins) Solvent->Extract Partitioning Centrifuge Centrifuge (4000g, 10 min, 4°C) Extract->Centrifuge Phase Sep Transfer Transfer Organic Supernatant Centrifuge->Transfer Top Layer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Reconstitute Reconstitute (Mobile Phase) Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Optimized Liquid-Liquid Extraction workflow for Quetiapine-d8, emphasizing the critical alkalization step.

Troubleshooting & Validation Parameters

Common Pitfalls
  • Low Recovery: Usually caused by insufficient pH adjustment. If the blood is not basic enough (pH < 8), Quetiapine remains protonated and stays in the water layer. Solution: Verify pH of the aqueous phase before adding MTBE.

  • Emulsions: Whole blood is prone to emulsions. Solution: Ensure the "Lysis/Dilution" step with water is performed. If emulsion persists, freeze the tube; the aqueous layer freezes first, breaking the emulsion.[1]

  • Matrix Effect: Ion suppression in LC-MS. Solution: Use Quetiapine-d8.[1][5][8][11][12][13] Because it co-elutes with the analyte, it experiences the exact same suppression, mathematically correcting the quantification.[1]

Validation Criteria (Acceptance Limits)
  • Linearity:

    
     over 2.0 – 500 ng/mL.
    
  • Recovery: > 85% for both Analyte and IS.[14]

  • Precision (CV): < 15% (intra-day and inter-day).[9]

References

  • Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[1][13] Drug Testing and Analysis.[2][3][4][6][9][15][16][17] Link

  • Mungkhunthod, S., et al. (2025).[6][15] Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine. Journal of the Medical Association of Thailand.[6][15] Link

  • Iqbal, M., et al. (2014). UHPLC-MS/MS assay using environment friendly organic solvents: A green approach for fast determination of quetiapine in rat plasma.[1][18] Journal of Chromatography B. Link

  • PubChem. Quetiapine Fumarate Compound Summary. National Library of Medicine. Link

  • MedChemExpress. Quetiapine-d8 Fumarate Product Information.Link[1]

Sources

Using Quetiapine-d8 for therapeutic drug monitoring (TDM) assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Quetiapine in Human Plasma via LC-MS/MS Using Quetiapine-d8 as a Surrogate Internal Standard

Introduction & Clinical Context

Therapeutic Drug Monitoring (TDM) of the atypical antipsychotic Quetiapine is critical for optimizing treatment in schizophrenia and bipolar disorder. According to the AGNP Consensus Guidelines , the therapeutic reference range for Quetiapine is generally 50–500 ng/mL , with toxicity risks increasing significantly above 1500 ng/mL.

However, accurate quantitation in human plasma is plagued by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts. Standard external calibration often fails to correct for these transient fluctuations.

The Solution: This protocol utilizes Quetiapine-d8 , a stable isotope-labeled internal standard (SIL-IS).[1] By replacing eight hydrogen atoms with deuterium, Quetiapine-d8 retains the exact physicochemical properties (pKa, hydrophobicity) of the analyte, ensuring it co-elutes and experiences the exact same matrix suppression/enhancement as the target drug. This "carrier effect" provides a self-validating normalization factor for every single injection.[1]

Mechanistic Insight: Why Quetiapine-d8?

To ensure scientific integrity, one must understand the mass spectrometry physics driving this assay.

  • Co-Elution is Key: Non-deuterated analogs (like Clozapine) may separate slightly chromatographically.[1] If the matrix suppression zone occurs at 2.1 min, but the analog elutes at 2.3 min, the correction is invalid. Quetiapine-d8 co-elutes perfectly with Quetiapine.[1]

  • Fragmentation Logic:

    • Quetiapine (M+H)+: m/z 384.[1][2][3]2. The primary fragment (quantifier) is the loss of the ether side chain, yielding the dibenzothiazepine-piperazine core at m/z 253.1 .

    • Quetiapine-d8 (M+H)+: m/z 392.2. The deuterium labels are typically located on the piperazine ring. Therefore, the fragment retains the labels, shifting the product ion to m/z 261.1 .

    • Critical Check: If your d8 standard showed a transition of 392 -> 253, it would imply the label was lost during fragmentation, making it less specific.[1] The 392 -> 261 transition confirms the label's stability in the product ion.

Experimental Protocol

A. Reagents & Materials[2]
  • Analyte: Quetiapine Fumarate (Certified Reference Material).[1]

  • Internal Standard: Quetiapine-d8 (≥99% isotopic purity).[1]

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

B. Stock Solution Preparation
  • Quetiapine Stock: Dissolve to 1 mg/mL in Methanol.

  • IS Stock (d8): Dissolve to 100 µg/mL in Methanol.

  • Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 ACN:Water. Note: This concentration should yield a signal similar to the mid-range of the calibration curve.

C. Sample Preparation (Protein Precipitation)

Rationale: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput TDM labs.[1] The use of d8-IS compensates for the "dirtier" matrix of PPT.

  • Aliquot 100 µL of patient plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of Working IS Solution (Quetiapine-d8).[1] Vortex gently.

  • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

D. LC-MS/MS Conditions

Table 1: Chromatographic & Spectrometric Parameters

ParameterSetting
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-2.5 min (Linear to 90% B); 2.5-3.0 min (Hold 90% B); 3.1 min (Re-equilibrate 10% B)
Ionization ESI Positive Mode
Spray Voltage 3500 - 4500 V
Source Temp 500°C

Table 2: MRM Transitions

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Quetiapine 384.2253.1Quantifier25
Quetiapine 384.2221.1Qualifier35
Quetiapine-d8 392.2261.1Internal Std25

Experimental Workflow Visualization

The following diagram illustrates the critical path from patient sample to quantifiable result, highlighting the normalization step.

TDM_Workflow cluster_calc Normalization Logic Sample Patient Plasma (Unknown Conc.) Spike Spike IS (Quetiapine-d8 Fixed Conc.) Sample->Spike 100 µL Precip Protein Precipitation (ACN + Vortex) Spike->Precip + IS Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Co-elution Data Data Processing (Area Ratio Calculation) MS->Data Ion Counts

Caption: Figure 1: End-to-end workflow for Quetiapine TDM. The co-elution of d8-IS at the LC stage is critical for correcting matrix effects.

Validation Framework (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation 2018), you must validate the following parameters.

A. Linearity & Calibration
  • Range: 2.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).[1]

  • Curve Fitting: Plot Area Ratio (Analyte Area / IS Area) vs. Concentration.[1]

  • Regression: Weighted linear regression (

    
    ) is mandatory to improve accuracy at the lower end of the curve.
    
B. Matrix Effect (ME) Assessment

This is the most critical step when using an IS. You must prove that the IS compensates for suppression. Calculate the IS-Normalized Matrix Factor :



Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of plasma must be < 15% .
C. Validation Decision Tree

Use the following logic flow to determine if a run is valid.

Validation_Logic Start Start Validation Run SysSuit System Suitability (S/N > 10 for LLOQ?) Start->SysSuit CalCurve Calibration Curve (r² > 0.99?) SysSuit->CalCurve Yes Fail Run Rejected (Troubleshoot) SysSuit->Fail No QCs QC Samples (Low, Mid, High) CalCurve->QCs Yes CalCurve->Fail No Decision1 Accuracy within ±15%? QCs->Decision1 Decision2 IS Response Stable? Decision1->Decision2 Yes Decision1->Fail No Pass Run Accepted (Release Results) Decision2->Pass Yes (CV <15%) Decision2->Fail No (Drift >15%)

Caption: Figure 2: Step-wise decision tree for validating analytical runs according to FDA/EMA bioanalytical guidelines.

Troubleshooting & Expert Tips

  • Isobaric Interference (Cross-Talk):

    • Symptom:[4][5] Signal in the blank sample at the d8 transition.

    • Cause: If your Quetiapine concentration is extremely high (>2000 ng/mL), natural isotopes of Quetiapine (M+8) are rare but possible, or impurities in the d8 standard.[1]

    • Fix: Ensure the d8 standard purity is >99%. Verify that the ULOQ (1000 ng/mL) does not contribute >5% to the IS signal.

  • Deuterium Exchange:

    • Risk:[6] Deuterium on acidic positions (like -OH or -NH) can exchange with solvent protons.[1]

    • Mitigation: Quetiapine-d8 typically labels the carbon backbone of the piperazine ring, which is non-exchangeable. Always verify the certificate of analysis to ensure labels are not on exchangeable sites.

  • Carryover:

    • Quetiapine is "sticky." Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid to prevent ghost peaks in subsequent injections.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. [Link][1][7][8][9]

  • Hiemke, C., et al. (2020).[1] Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.[6][10][11][12][13] (AGNP Guidelines). [Link]

  • Fisher, D. S., et al. (2012).[1] Therapeutic Drug Monitoring of Quetiapine: Methodology and Clinical Application. Therapeutic Drug Monitoring.[10][12] [Link]

Sources

Troubleshooting & Optimization

Correcting matrix effects in Quetiapine analysis using Quetiapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for bioanalytical scientists. It addresses the correction of matrix effects in LC-MS/MS analysis of Quetiapine using its stable isotope-labeled internal standard, Quetiapine-d8.

Topic: Correcting Matrix Effects in Quetiapine Analysis via Stable Isotope Dilution (Quetiapine-d8) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Mechanism of Correction

In LC-MS/MS electrospray ionization (ESI), Quetiapine is highly susceptible to ion suppression caused by endogenous plasma phospholipids (e.g., glycerophosphocholines). These co-eluting matrix components compete for charge in the ESI droplet surface, reducing the number of Quetiapine ions that reach the detector.

Quetiapine-d8 is the "Gold Standard" correction method because it is a stable isotope-labeled internal standard (SIL-IS).

  • Physicochemical Mirroring: It shares nearly identical pKa, logP, and retention time with the analyte.

  • Co-elution: It elutes at the exact same moment as Quetiapine.

  • Correction Logic: If the matrix suppresses Quetiapine signal by 40%, it will also suppress Quetiapine-d8 by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Experimental Setup & Data Parameters

Table 1: MRM Transition Parameters

Note: Quetiapine is a dibenzothiazepine derivative.[1] The d8 label is typically on the piperazine ring.

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Role
Quetiapine 384.2253.15025Analyte
Quetiapine-d8 392.2258.15025Internal Standard
Table 2: Matrix Effect (ME) Calculation

Based on FDA Bioanalytical Method Validation Guidance (2018).

MetricFormulaInterpretation
Absolute ME

< 100% : Ion Suppression> 100% : Ion Enhancement
IS-Normalized ME

Target: ~1.0 (Unity)Indicates IS is perfectly compensating for the matrix.
  • A: Peak Area in Neat Solution (Mobile Phase).

  • B: Peak Area in Post-Extraction Spiked Matrix (Blank matrix extracted, then spiked).

Diagnostic Workflow: Post-Column Infusion

Before relying on the IS, you must visualize where the suppression occurs to ensure your chromatographic method separates the analyte from the worst suppression zones (the "void volume" and the "phospholipid wash").

Protocol: Post-Column Infusion (PCI)[2][3]
  • Setup: Use a syringe pump to infuse a constant flow of Quetiapine (100 ng/mL) into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample via the LC autosampler.

  • Observation: Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.

Visualization: PCI Workflow

PCI_Setup cluster_logic Interpretation LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent MS Mass Spectrometer (ESI Source) T_Piece->MS Mixed Stream Syringe Syringe Pump (Infusing Quetiapine) Syringe->T_Piece Constant Analyte Flow Data Chromatogram (Visualizing Suppression) MS->Data

Caption: Schematic of Post-Column Infusion (PCI) setup. The syringe pump provides a steady signal baseline, which is perturbed by matrix components eluting from the column.

Troubleshooting & FAQs

Issue 1: "My IS-Normalized Matrix Factor is not close to 1.0."

Diagnosis: This suggests the Internal Standard (Quetiapine-d8) is not co-eluting perfectly with the Analyte, or there is "Cross-Talk."

Root Cause Analysis:

  • Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. On high-efficiency columns (e.g., UPLC C18), Quetiapine-d8 may elute slightly earlier than Quetiapine. If a suppression zone (like a phospholipid peak) occurs exactly between the two retention times, the correction fails.

  • Cross-Talk: Ensure the Quetiapine-d8 standard is pure. If it contains unlabeled Quetiapine (d0), it will contribute to the analyte signal.

Corrective Action:

  • Chromatography: Flatten the gradient slope at the elution point to force perfect overlap.

  • Mass Spec: Check the isotopic purity of the IS. Ensure the MRM transition for d8 (392.2) does not pick up the M+8 isotope of the native drug (unlikely for this mass, but good practice).

Issue 2: "High variability in Internal Standard response between samples."

Diagnosis: The IS area counts fluctuate >50% between patient samples, even if the calculated concentration is accurate.

Root Cause Analysis:

  • Inconsistent Extraction: If using Protein Precipitation (PPT), the "dirty" supernatant varies wildly between patients (e.g., lipemic vs. hemolyzed plasma).

  • Dosing Error: The IS was not added precisely to all samples.

Corrective Action:

  • Switch Extraction Method: Move from PPT to Liquid-Liquid Extraction (LLE) . Quetiapine is a base; extraction with tert-butyl methyl ether (TBME) or Ethyl Acetate at alkaline pH (pH > 9) yields a cleaner extract than precipitation.

  • Visualization: See the decision tree below.

Visualization: Troubleshooting Logic

Troubleshooting Start Problem Detected Check_IS Is Quetiapine-d8 Response Variable? Start->Check_IS Check_RT Check Retention Time (Isotope Effect?) Check_IS->Check_RT No (IS Stable, but Accuracy Poor) Extraction_Issue Extraction Efficiency Issue (Switch to LLE/SPE) Check_IS->Extraction_Issue Yes (IS Area Varies >20%) Matrix_Issue Matrix Effect (Check Phospholipids) Check_RT->Matrix_Issue RT Matches perfectly Gradient_Fix Adjust Gradient for Co-elution Check_RT->Gradient_Fix RT Shift Observed Matrix_Issue->Extraction_Issue Dirty Sample?

Caption: Decision tree for troubleshooting accuracy issues in Quetiapine analysis.

Standard Operating Procedure (SOP) Highlights

Preparation of Quetiapine-d8 Working Solution

Critical Note: Quetiapine-d8 is often supplied as a Fumarate salt (MW ~507.6) rather than the free base (MW ~391.5). You must correct for the salt factor during weighing.

  • Salt Correction Factor:

    
    .
    
  • Weighing: To get 1 mg of free base equivalent, weigh 1.30 mg of the fumarate salt.

  • Storage: Store stock solutions in methanol at -20°C. Deuterium exchange can occur in protic solvents at extreme pH, so keep stock solutions neutral.

Validation Criteria (FDA/EMA)
  • IS Response Variation: The IS response in study samples should not deviate >50% from the mean IS response in calibration standards.

  • Matrix Factor CV: The Coefficient of Variation (CV) of the IS-Normalized Matrix Factor calculated from 6 different lots of plasma must be < 15% .

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • Barrett, B., et al. (2007). "Method development and validation for the determination of quetiapine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Note: Establishes the baseline for LLE extraction methods for Quetiapine.
  • Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of bioanalytical matrix effects." Journal of Chromatography B.

Sources

Technical Support Center: Quetiapine-d8 Hemifumarate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Quetiapine-d8 hemifumarate at -20°C storage Ticket ID: STAB-QTP-D8-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction

Welcome to the Technical Support Center. You are likely working with Quetiapine-d8 hemifumarate (CAS: 1185247-02-6 / unlabeled parent CAS: 111974-72-2) as an Internal Standard (IS) for LC-MS/MS quantitation of Quetiapine in biological matrices.

This deuterated salt form (


) is chemically robust but possesses specific vulnerabilities—namely photodegradation , oxidative susceptibility (N-oxide formation) , and hygroscopicity . The guide below simulates a Tier-3 support interaction, addressing the "Why" and "How" of maintaining analytical integrity.

Module 1: Storage & Stability Protocol

Q: Is -20°C sufficient for long-term storage, or do I need -80°C?

A: -20°C is the validated standard for Quetiapine-d8 hemifumarate in its solid state. While -80°C is not harmful, it is unnecessary for the salt form. The hemifumarate counter-ion provides a crystal lattice energy that significantly stabilizes the free base against autoxidation. However, moisture control is more critical than temperature lowering beyond -20°C.

Critical Protocol:

  • Desiccation: Upon removal from -20°C, allow the vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. This prevents condensation from forming on the hygroscopic salt, which accelerates hydrolysis.

  • Container: Store in amber vials with PTFE-lined caps to prevent light exposure and solvent evaporation.

Q: What is the actual shelf-life at -20°C?

A: When stored properly (desiccated, dark, -20°C), the solid is stable for >4 years .[1]

  • Stock Solutions (Methanol): Stable for 6–12 months at -20°C.

  • Working Solutions (Aqueous/Dilute): Unstable. Prepare fresh daily. Do not store >24 hours.

Visual Workflow: Optimal Handling Lifecycle

The following diagram outlines the "Chain of Custody" for your reference standard to maximize longevity.

G Receipt Receipt of Quetiapine-d8 Equilibration Equilibrate to RT (Desiccator, 30 min) Receipt->Equilibration Prevent Condensation Weighing Weighing (Amber Vials, Low Light) Equilibration->Weighing Minimize O2/Light Solubilization Solubilization (MeOH or DMSO) Weighing->Solubilization Avoid Aqueous Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot Prevent Freeze-Thaw Storage Freeze at -20°C (Dark) Aliquot->Storage Long-Term

Figure 1: Standard Operating Procedure (SOP) for handling hygroscopic deuterated standards.

Module 2: Solubility & Solution Chemistry

Q: Can I dissolve Quetiapine-d8 directly in water or mobile phase?

A: No. Quetiapine hemifumarate is sparingly soluble in water. Direct dissolution in aqueous buffers often leads to micro-precipitation, which manifests as poor precision (high %CV) in your LC-MS signal.

Recommended Solubility Table:

SolventSolubility LimitStability ProfileRecommendation
Methanol (MeOH) High (~10-20 mg/mL)Excellent (-20°C)Preferred for Stock
DMSO Very High (>50 mg/mL)Good (RT/Frozen)Use if high conc. needed
Water / Buffer Low (<1 mg/mL)Poor (<24 hrs)Only for Working Std
Acetonitrile ModerateModerateAvoid for stock (solubility issues)
Q: Does the deuterium label exchange with the solvent?

A: Generally, no , but with caveats. Quetiapine-d8 typically labels the piperazine ring or the ethoxy side chain. These are non-exchangeable C-D bonds. However, if stored in acidic protic solvents (e.g., water/methanol with 1% Formic Acid) for extended periods at room temperature, rare acid-catalyzed exchange can occur.

  • Rule: Store stock solutions in pure Methanol (neutral). Add acid modifiers only at the working solution/mobile phase stage.

Module 3: Troubleshooting LC-MS/MS Issues

Q: I see an extra peak in the transition channel. Is my standard degrading?

A: This is likely Quetiapine N-Oxide , the primary oxidative degradant. Quetiapine is highly susceptible to oxidation at the piperazine nitrogen.

  • Diagnostic: Check the mass shift. Quetiapine N-oxide is +16 Da. In the source, it can undergo in-source fragmentation, losing oxygen, and appearing as the parent mass, but at a slightly different retention time.

  • Fix:

    • Use amber glassware (prevent photo-oxidation).

    • Avoid vortexing aggressively with large headspaces (air exposure).

    • Check your solvent quality (peroxides in aged methanol/ethers can trigger this).

Q: My Internal Standard (d8) response is dropping over the run.

A: This indicates Solution Instability or Adsorption .

  • Adsorption: Quetiapine is a basic amine (

    
    ). It sticks to silanol groups on glass vials.
    
    • Solution: Use Polypropylene (PP) vials or silanized glass inserts. Ensure your autosampler wash contains adequate organic solvent.

  • Precipitation: If your reconstitution solvent is 100% MeOH but your initial mobile phase is 95% Water, the IS may crash out upon injection.

    • Solution: Match the working standard solvent strength to the initial mobile phase gradient.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Splitting Solvent mismatch or pH instabilityDissolve IS in mobile phase; Ensure pH < 4.0 or > 8.0 (avoid pKa proximity).
Signal Drift PhotodegradationWrap vials in foil; switch to amber autosampler vials.
Cross-Talk Isotopic ImpurityCheck Certificate of Analysis (CoA). If

contribution >0.5%, reduce IS concentration.
RT Shift vs Analyte Deuterium Isotope EffectNormal for HPLC.

may elute slightly earlier than

. Ensure window covers both.

Module 4: Degradation Mechanics (The "Why")

Understanding the degradation pathways allows you to predict stability risks. Quetiapine degrades primarily via Oxidation and Photolysis .[2]

Mechanistic Pathway Diagram

Degradation QTP Quetiapine-d8 (Parent) Oxidation Oxidative Stress (Peroxides / Air) QTP->Oxidation Light UV Light Exposure (Photolysis) QTP->Light Desalkyl Desalkyl Quetiapine-d8 (Hydrolysis/Metabolism) QTP->Desalkyl Acidic Hydrolysis NOxide Quetiapine N-Oxide-d8 (+16 Da) Oxidation->NOxide Major Pathway SOxide Quetiapine S-Oxide-d8 (+16 Da) Oxidation->SOxide Minor Pathway Light->SOxide Rapid Formation

Figure 2: Primary degradation pathways. Note that N-oxide formation is the most common storage artifact.

References

  • BenchChem. (2025).[2][3][4] Preventing degradation of Quetiapine-d8 Hemifumarate during analysis. Retrieved from

  • Cayman Chemical. (2023).[1] Quetiapine (hemifumarate) Product Information & Stability Data.[1][2][3][5][6] Item No. 14152.[1] Retrieved from

  • Ptasińska, A., et al. (2015). A study of photodegradation of quetiapine by the use of LC-MS/MS method. ResearchGate.[7] Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling.[8][9] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (General reference for IS handling). Retrieved from

Sources

Troubleshooting low recovery of Quetiapine-d8 in protein precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #QTP-D8-REC-001 Subject: Troubleshooting Low Recovery of Quetiapine-d8 in Protein Precipitation (PPT) Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: Welcome to the Bioanalytical Support Hub

You have reported "low recovery" of your internal standard, Quetiapine-d8, during plasma protein precipitation. In my experience supporting DMPK workflows, 80% of "low recovery" issues with lipophilic bases like Quetiapine are actually Matrix Effects (Ion Suppression) or Non-Specific Binding (NSB) , not a failure of the extraction itself.

Quetiapine is a dibenzothiazepine derivative with a pKa of ~7.06 and a LogP of ~2.5. It is lipophilic and basic. In a standard neutral protein precipitation (e.g., 100% Acetonitrile), it is prone to getting trapped in the protein pellet or adsorbing to polypropylene surfaces, leading to the signal loss you are observing.

This guide is structured to diagnose the root cause and provide a validated protocol to fix it.

Phase 1: Diagnostic Triage (The "Why")

Before changing your protocol, we must determine if you have a Recovery problem (drug is lost) or a Matrix Effect problem (signal is hidden).

Q1: How did you calculate "Low Recovery"?

If you compared your extracted sample to a neat standard in solvent, your calculation is flawed. You are measuring Process Efficiency (PE) , which conflates recovery and suppression.

The Diagnostic Experiment (Matuszewski Method): Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat Standard): Analyte/IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte/IS into the supernatant.

  • Set C (Pre-Extraction Spike): Spike plasma with Analyte/IS, then extract.

Calculate:

  • Matrix Factor (MF): Peak Area (B) / Peak Area (A)

    • If < 0.8: You have Ion Suppression (Phospholipids are quenching your signal).

  • True Recovery (RE): Peak Area (C) / Peak Area (B)

    • If < 0.8: You have true analyte loss (Binding to pellet or tube walls).

Expert Insight: If Quetiapine-d8 signal is low but the ratio of Analyte/IS is constant, the method may still be valid. However, low absolute signal compromises your Lower Limit of Quantitation (LLOQ).

Phase 2: Root Cause Analysis

The "Stickiness" Factor (Non-Specific Binding)

Quetiapine is "sticky." In aqueous environments or low-organic mixtures, it adsorbs to polypropylene (PP) tubes and pipette tips.

  • Mechanism: Hydrophobic interaction between the dibenzothiazepine ring and the plastic surface.

  • Risk Zone: If you dilute your supernatant with water/buffer to match initial mobile phase conditions before injection, Quetiapine will stick to the walls of the dilution plate.

The pH Trap

Quetiapine is a weak base (pKa ~7).

  • Neutral PPT (100% ACN): The pH is uncontrolled. Quetiapine may exist partially in its neutral form, which is less soluble in the supernatant and more likely to co-precipitate with proteins or bind to the pellet.

  • Solution: You must ensure the analyte is fully ionized (protonated).

The Phospholipid Blindfold

Protein precipitation removes proteins but leaves ~99% of phospholipids in the supernatant. Phospholipids elute late in Reverse Phase Chromatography (RPC) and often cause massive ion suppression at the retention time of lipophilic drugs like Quetiapine.

Phase 3: The Solution (Optimized Protocol)

This protocol utilizes Acidified Precipitation to maximize solubility and recovery, and Cold Centrifugation to compact the pellet.

Reagents:
  • Crash Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Why? The acid keeps Quetiapine charged (protonated), preventing binding to the protein pellet and plasticware.

  • Internal Standard Working Solution (ISWS): Quetiapine-d8 in 50% Methanol.

Step-by-Step Workflow:
  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Low-Bind Polypropylene tube.

  • Spike IS: Add 10 µL of ISWS. Vortex gently (5 sec).

  • Precipitation (The Critical Step):

    • Add 200 µL (1:4 ratio) of Cold (4°C) ACN + 0.1% FA .

    • Note: Do not use 100% Methanol; ACN yields a cleaner supernatant for plasma.

  • Agitation: Vortex vigorously for 2 minutes .

    • Why? Ensures complete protein denaturation and releases drug trapped in protein pores.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C .

    • Why? Cold temp precipitates more lipids/proteins, creating a tighter pellet.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilution (Optional but Recommended):

    • If peak shape is poor (solvent effect), dilute 1:1 with 0.1% Formic Acid in Water .

    • Warning: Do not dilute with pure water; keep it acidic to prevent sticking.

Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting your recovery issue.

Quetiapine_Troubleshooting Start Problem: Low Quetiapine-d8 Signal Diag Run Matuszewski Diagnosis (Pre vs. Post Spike) Start->Diag Result_Suppression Result: Matrix Factor < 0.8 (Ion Suppression) Diag->Result_Suppression Signal Loss is Matrix Result_Recovery Result: Recovery < 0.8 (True Loss) Diag->Result_Recovery Signal Loss is Physical Fix_Suppression Action: Chromatographic Fix 1. Use Column Flush 2. Divert Valve (waste first 1 min) 3. Switch to MeOH crash Result_Suppression->Fix_Suppression Fix_Recovery Action: Solubility Fix 1. Add 0.1% Formic Acid to ACN 2. Use Low-Bind Plates 3. Check pH of reconstitution Result_Recovery->Fix_Recovery

Caption: Diagnostic flow for distinguishing between Matrix Effects (Suppression) and True Recovery loss.

Phase 4: Advanced Troubleshooting FAQs

Q1: My recovery is consistent (e.g., 50%) but low. Is this a problem?

  • Answer: Not necessarily. In bioanalysis, reproducibility (Precision) trumps absolute recovery. If your Internal Standard (d8) tracks the analyte perfectly and your RSD (Relative Standard Deviation) is <15%, the method is validatable. However, if you need lower sensitivity (LLOQ), you must improve recovery.

Q2: Can I use Methanol instead of Acetonitrile?

  • Answer: Methanol produces a "fluffier" pellet and solubilizes more phospholipids, leading to higher matrix effects. However, Quetiapine is very soluble in MeOH. If you switch to MeOH, you must use a divert valve on your MS to send the first 1-2 minutes of flow to waste, or the phospholipids will coat your source.

Q3: I see "Ghost Peaks" of Quetiapine in my blanks. Why?

  • Answer: This is carryover, caused by the "stickiness" mentioned earlier.

    • Fix: Change your needle wash solvent to 50:25:25 ACN:MeOH:IPA + 0.1% FA . Isopropanol (IPA) is excellent for dissolving sticky lipophilic drugs.

Q4: Is my Quetiapine-d8 stock solution stable?

  • Answer: Quetiapine is sensitive to oxidation.[1] Store stocks at -20°C or -80°C. If your d8 signal is dropping over time (weeks), but your analyte signal is stable, your IS stock may have degraded or evaporated. Always compare old stock vs. fresh stock if in doubt.

Summary Data: Extraction Method Comparison

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery Medium (60-80%)High (>90%) High (>85%)
Cleanliness Dirty (High Phospholipids)Very CleanClean
Throughput Fastest Slow (Evaporation step)Medium
Cost LowMediumHigh
Best For High conc. samples (>1 ng/mL)Low conc. / High SensitivityComplex matrices

Recommendation: If the optimized PPT protocol above does not yield sufficient sensitivity, switch to LLE using MTBE (Methyl tert-butyl ether) at alkaline pH (pH 10). Quetiapine extracts beautifully into MTBE, leaving matrix behind.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Souri, E., et al. (2016). Stability of Quetiapine in Plasma and Pharmaceutical Formulations. Journal of Chromatographic Science.
  • Thermo Fisher Scientific. (n.d.). Tech Tip: Handling "Sticky" Compounds in LC-MS. (General guidance on NSB for lipophilic bases).
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by UPLC-MS/MS. Journal of Chromatography B, 852(1-2), 22-34.

Sources

Technical Support Center: Quetiapine & Quetiapine-d8 Isotopic Interference

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: LC-MS/MS Method Optimization

Welcome to the Quetiapine Bioanalysis Support Hub. This guide addresses the specific challenge of isotopic interference (crosstalk) between Quetiapine (QTP) and its internal standard, Quetiapine-d8 (QTP-d8).[1]

Unlike generic templates, this hub is structured by diagnostic logic : identifying the symptom, understanding the root cause, and executing the fix.

Part 1: Diagnostic Triage (Start Here)

If you are failing validation or seeing unexpected peaks, match your symptom to the solutions below.

Symptom A: "I see a peak in my Quetiapine (Analyte) channel when injecting a Blank + IS."
  • Diagnosis: Forward Interference (IS

    
     Analyte).  Your Internal Standard (QTP-d8) contains unlabelled Quetiapine (d0) impurities.[1]
    
  • Severity: Critical. This directly inflates your Lower Limit of Quantification (LLOQ).[1]

  • Regulatory Limit: The interference area must be < 20% of the analyte response at LLOQ [1].[2]

  • Immediate Action:

    • Check the Isotopic Purity on your IS Certificate of Analysis (CoA). It should be

      
       atom % D.
      
    • Perform the IS Titration Protocol (See Part 3) to lower the IS concentration.

Symptom B: "I see a peak in my IS channel when injecting a high-concentration Standard (ULOQ) without IS."
  • Diagnosis: Reverse Interference (Analyte

    
     IS).  High concentrations of Quetiapine are contributing signal to the QTP-d8 mass transition.
    
  • Severity: Moderate. This affects the linearity of the calibration curve at the upper end.

  • Regulatory Limit: The interference area must be < 5% of the average IS response [1].

  • Immediate Action:

    • Verify your Mass Spectrometer's Unit Resolution (0.7 Da FWHM). Wide isolation windows allow M+6 or M+7 isotopes from the analyte to bleed into the M+8 window.

    • Switch to a d8 analog if you are currently using d3 or d4 (See Part 2).

Part 2: The Science of Interference (Deep Dive)

To fix the problem, you must understand the mechanism. In LC-MS/MS, interference flows in two directions.[1]

The "Impurity" Path (IS Analyte)

This is the most common failure mode for Quetiapine assays.

  • Mechanism: Synthesis of deuterated standards is never 100% complete. A "99% pure" QTP-d8 standard contains 1% of d0, d1, d2, etc.[1]

  • Impact: If you spike your IS at 500 ng/mL, a 1% d0 impurity adds 5 ng/mL of artificial signal to your analyte channel. If your LLOQ is 1 ng/mL, you have already failed validation (500% interference).[1]

The "Natural Isotope" Path (Analyte IS)
  • Mechanism: Naturally occurring heavy isotopes (

    
    , 
    
    
    
    ,
    
    
    ) increase the mass of the unlabeled Quetiapine.[1]
  • Why d8 is Superior:

    • Quetiapine Formula:

      
       (Mass ~383.5).[1]
      
    • The probability of a molecule naturally accumulating enough heavy isotopes to reach M+8 (Mass ~391.5) is statistically near zero.

    • Contrast: If you used Quetiapine-d3 , the "M+3" natural isotope abundance of Quetiapine is significant (~0.5 - 1.0%), causing severe reverse interference.[1] Always use d8 for Quetiapine to eliminate this path [2].

Visualizing the Crosstalk

InterferenceMechanism QTP_High Analyte (High Conc) [M+0] QTP_Channel Analyte Channel (384.2 -> 253.1) QTP_High->QTP_Channel Correct Detection IS_Channel IS Channel (392.2 -> 261.1) QTP_High->IS_Channel Natural Isotope Path (Negligible for d8) IS_Pure Internal Standard (QTP-d8) IS_Pure->QTP_Channel Impurity Path (Trace d0 in IS) IS_Pure->IS_Channel Correct Detection

Figure 1: Signal Crosstalk Pathways. The Red Dashed line (Impurity Path) is the primary risk for Quetiapine-d8 assays.

Part 3: Optimization Protocols

Protocol A: The "Zero-Sample" Interference Test

Use this protocol to validate your IS purity before running a full curve.

Prerequisites:

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 3.5 µm [3].[1]

Steps:

  • Prepare Blank: Inject pure Mobile Phase. Ensure no carryover.

  • Prepare "Zero" Sample: Spike blank matrix (plasma/serum) with Internal Standard ONLY at your working concentration (e.g., 50 ng/mL).[1]

  • Prepare LLOQ Sample: Spike blank matrix with Analyte at LLOQ (e.g., 1 ng/mL) + IS.[1]

  • Acquire Data: Monitor the Analyte Transition (

    
    ).
    
  • Calculate:

    
    [1]
    
  • Pass/Fail: If

    
    , proceed to Protocol B.
    
Protocol B: Optimizing IS Concentration (The Titration)

If Protocol A fails, you must find the "Sweet Spot" where IS signal is stable but interference is negligible.

Logic: IS signal is linear, but interference is proportional to IS concentration. Reducing IS concentration reduces the absolute interference area.

Steps:

  • Prepare three IS working solutions:

    • High: 500 ng/mL[1][4]

    • Medium: 50 ng/mL[1]

    • Low: 10 ng/mL[1]

  • Inject "Zero" samples (Blank + IS) for each level.

  • Inject LLOQ samples (Analyte + IS) for each level.

  • Compare S/N: Select the lowest IS concentration that provides:

    • Interference

      
       of LLOQ.[2]
      
    • IS Peak Area precision (

      
      ) across 5 injections.
      
    • IS Signal-to-Noise ratio

      
       (to ensure robustness against matrix suppression).
      

Part 4: Troubleshooting FAQs

Q1: Which MRM transitions should I use to minimize noise?

  • Quetiapine:

    
     (Quantifier).[1][3] This corresponds to the cleavage of the dibenzothiazepine core.
    
  • Quetiapine-d8:

    
    .[1]
    
  • Note: Ensure the d8 label is on the piperazine ring (common in commercial standards). If the label is on the ethoxyethanol tail, the

    
     fragment might not retain the label, resulting in the IS being detected in the Analyte channel (Mass 
    
    
    
    ). Always verify the label position. [4]

Q2: My IS interference is low, but my LLOQ precision is poor. Why? If you lowered the IS concentration too much (Protocol B), you may have lost the ability to correct for matrix effects. The IS must be high enough to dominate the background noise. If you cannot find a balance, you must purchase a higher purity standard (e.g.,


 isotopic purity).[1]

Q3: Can I use Quetiapine-d4 instead? It is not recommended. Quetiapine contains Sulfur (


, ~4.2% abundance).[1]
  • QTP Mass: 384.[5]

  • QTP M+4 (Natural): 388.[1]

  • QTP-d4 Mass: 388.[1] Using d4 places the IS directly into the "Sulfur Isotope Window" of the analyte, causing significant Reverse Interference (Analyte

    
     IS) at high concentrations.
    
Decision Tree: Troubleshooting Interference

TroubleshootingTree Start Interference Detected CheckBlank Check 'Zero' Sample (Blank + IS) Start->CheckBlank IsPeak Peak in Analyte Channel? CheckBlank->IsPeak YesPeak Yes (>20% of LLOQ) IsPeak->YesPeak Impurity Issue NoPeak No IsPeak->NoPeak Check Reverse Path Action1 1. Check IS Purity (CoA) 2. Dilute IS Concentration YesPeak->Action1 CheckReverse Inject ULOQ (No IS) NoPeak->CheckReverse IsReverse Peak in IS Channel? CheckReverse->IsReverse Action2 1. Increase Mass Resolution 2. Switch from d4 to d8 IsReverse->Action2 Yes

Figure 2: Diagnostic logic flow for isolating isotopic interference sources.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Section III.B.2. [Link][1]

  • Li, K.Y., et al. (2013).[1] Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Analytical Toxicology. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Quetiapine-D8 Structure and Isotopic Purity Data. [Link][1]

Sources

Technical Support Center: Quetiapine-d8 Degradation Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the degradation of Quetiapine-d8. This resource provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your stability studies. As Senior Application Scientists, we have designed this guide to be a practical bench-top companion for your experimental work.

Frequently Asked Questions (FAQs)
Q1: What is Quetiapine-d8, and why is its stability under oxidative stress a concern?

Quetiapine is an atypical antipsychotic medication used to treat conditions like schizophrenia and bipolar disorder.[1][2] Quetiapine-d8 is a deuterated version of Quetiapine, where eight hydrogen atoms have been replaced with deuterium. It is most commonly used as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, to ensure accurate quantification of Quetiapine in biological or pharmaceutical samples.[3]

Studying its stability under oxidative stress is critical for several reasons:

  • Method Integrity: If the internal standard (Quetiapine-d8) degrades during sample preparation or analysis, it will lead to inaccurate quantification of the target analyte (Quetiapine).

  • Impurity Profiling: Forced degradation studies, including oxidative stress, are a regulatory requirement (ICH guidelines) to identify potential degradation products and develop stability-indicating analytical methods.[4][5] These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from any degradants.[5][6]

  • Chemical Understanding: Quetiapine's chemical structure, which includes a dibenzothiazepine ring and a piperazine moiety, contains sulfur and tertiary amine groups that are susceptible to oxidation.[7][8] Understanding these liabilities is crucial for formulation development and defining proper storage conditions.

Q2: What are the primary degradation products of Quetiapine-d8 under oxidative stress?

Forced degradation studies consistently show that Quetiapine is highly susceptible to oxidative conditions.[9][10][11] The primary degradation products result from the oxidation of the sulfur atom in the dibenzothiazepine ring and the tertiary nitrogen atom in the piperazine ring.

The two principal oxidative impurities identified are:

  • Quetiapine S-Oxide: Formed by the oxidation of the sulfur atom.

  • Quetiapine N-Oxide: Formed by the oxidation of the exocyclic nitrogen on the piperazine ring.[4][5][6]

Both of these degradation products result in an increase in mass of 16 atomic mass units (amu) compared to the parent molecule. LC-MS analysis of stressed samples typically shows ions corresponding to a mass-to-charge ratio (m/z) of approximately 400 (M+H) for the degradants, compared to m/z 384 for Quetiapine.[4][12] Since the deuterium labeling in Quetiapine-d8 is typically on the ethylamine side chain, the core degradation pathways remain identical to the unlabeled compound.

Quetiapine_Oxidation cluster_main Oxidative Stress Conditions cluster_products Primary Degradation Products H2O2 Hydrogen Peroxide (H₂O₂) N_Oxide Quetiapine-d8 N-Oxide (m/z increase of +16) H2O2->N_Oxide N-oxidation S_Oxide Quetiapine-d8 S-Oxide (m/z increase of +16) H2O2->S_Oxide S-oxidation Quetiapine_d8 Quetiapine-d8 (Parent Molecule)

Primary oxidative degradation pathways of Quetiapine-d8.
Q3: Can other degradation products be formed under oxidative conditions?

Yes, while N- and S-oxides are predominant, more extensive oxidation can occur, especially under harsh conditions (e.g., high concentration of oxidizing agent, prolonged exposure). One study noted that the ethyl chain on the piperazine ring can also be susceptible to oxidation, leading to the formation of carboxylic acid (-COOH) or hydroxyl (-OH) derivatives.[7] Another study focusing on photodegradation (which has an oxidative component) identified 2-[2-[4-(5-oxidodibenzo[b,f][6][10]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol as a major product.[13] It is crucial to use high-resolution analytical techniques to detect and identify all significant degradants.

Troubleshooting Guides & Experimental Protocols
Q4: I am not observing any degradation of my Quetiapine-d8 sample after treatment with H₂O₂. What could be the issue?

This is a common issue that can usually be traced back to the experimental conditions. Here is a troubleshooting checklist:

  • Concentration of H₂O₂: A 1% H₂O₂ solution may not be potent enough, especially for short incubation times. Studies often use concentrations ranging from 3% to 30%.[5][14][15] Try increasing the concentration incrementally. For example, a study showed that in 3% H₂O₂, 11.5% of Quetiapine degraded in 24 hours, while 100% degraded after 48 hours.[14]

  • Incubation Time and Temperature: Oxidative degradation is not always instantaneous. Ensure you are incubating the mixture for a sufficient period. While some protocols suggest 20 minutes at room temperature is enough, others may require several hours.[3][6] Gently heating the mixture (e.g., to 60°C) can accelerate the reaction, but be mindful that this introduces a thermal stress component.[5]

  • Purity of H₂O₂: Ensure your hydrogen peroxide solution has not degraded. Use a fresh, properly stored bottle of H₂O₂.

  • Sample pH: The stability of Quetiapine is pH-dependent.[3] While oxidative degradation proceeds under various pH conditions, significant deviations could affect reaction kinetics. Ensure your initial sample solution is in a neutral or slightly acidic solvent like methanol or a water/acetonitrile mixture.[6]

Q5: My chromatogram shows the parent Quetiapine-d8 peak and many new, poorly resolved peaks. How can I improve my analysis?

Seeing multiple peaks is expected in a degradation study, but poor resolution is an analytical challenge. This points to a need for optimizing your chromatography method.

  • Gradient Optimization: Isocratic methods may not be sufficient to resolve structurally similar degradation products from the parent compound. Develop a gradient elution method. Start with a higher aqueous mobile phase composition and gradually increase the organic phase. This will help retain and separate the more polar degradation products (like the N-oxide and S-oxide).[5]

  • Column Choice: A standard C18 column is a good starting point.[9] However, for better resolution, consider using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a different stationary phase, like a phenyl column, which offers alternative selectivity.[5][10]

  • Mobile Phase pH: The retention of Quetiapine and its metabolites is sensitive to pH. Adjusting the pH of the aqueous mobile phase (e.g., using buffers like ammonium acetate or modifiers like formic or triethylamine) can significantly alter selectivity and improve peak shape.[5][15]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature (e.g., to 40°C) can decrease viscosity and improve peak efficiency, though it may also alter selectivity.[5]

Protocol 1: Forced Oxidative Degradation of Quetiapine-d8

This protocol is a robust starting point for generating oxidative degradation products for analytical method development and characterization.

Objective: To induce oxidative degradation of Quetiapine-d8 in a controlled manner.

Materials:

  • Quetiapine-d8 reference standard

  • Methanol (HPLC grade)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Purified water (e.g., Milli-Q)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Quetiapine-d8 in methanol to prepare a stock solution of 1.0 mg/mL.[3]

  • Prepare Stress Sample: Transfer an appropriate volume of the stock solution into a volumetric flask. Add a volume of 3% H₂O₂. A common condition is to treat the drug solution with 3% H₂O₂ and keep it at room temperature for 24-48 hours.[14]

  • Incubation: Loosely cap the flask and allow the reaction to proceed at room temperature for the desired time (e.g., start with a 24-hour time point). Protect the solution from light to prevent confounding photodegradation.[3][6]

  • Quenching/Dilution (Optional but Recommended): After incubation, the reaction can be stopped by significant dilution. Dilute the stressed sample to a final concentration suitable for your analytical instrument (e.g., 1-10 µg/mL) using your mobile phase or a suitable diluent (e.g., 50:50 methanol:water).

  • Analysis: Immediately analyze the sample using a validated stability-indicating LC-MS method. Also, analyze an unstressed (control) sample prepared in the same way but without the addition of H₂O₂.

Workflow for a forced oxidative degradation experiment.
Q6: How can I confidently identify the degradation products in my LC-MS data?

Structural elucidation requires a combination of techniques and logical deduction.

  • High-Resolution Mass Spectrometry (HRMS): Use an MS instrument capable of high mass accuracy (e.g., Q-TOF or Orbitrap). This allows you to determine the elemental composition of the parent and degradant ions, which is a powerful tool for identification.[12][13] For example, an observed mass increase of 15.9949 Da strongly suggests the addition of one oxygen atom.

  • Tandem Mass Spectrometry (MS/MS): Fragment the parent and degradant ions and compare their fragmentation patterns.[9][16] Core fragments that are common to both the parent and the degradant help confirm that the new peak is indeed a related substance. Changes in the fragmentation pattern can pinpoint the site of modification.

  • Chromatographic Behavior: Degradation products formed by adding polar functional groups (like N-oxide or S-oxide) will typically be more polar than the parent compound. Therefore, they should elute earlier in a reversed-phase HPLC system.

  • Reference Standards: The most definitive method is to compare the retention time and mass spectra of your observed degradants with those of commercially available or synthesized reference standards for Quetiapine N-oxide and S-oxide.

Data Summary: Expected Oxidative Degradation Products
CompoundFormula (Base)Monoisotopic Mass (Base)Expected m/z [M+H]⁺Mass Shift (vs. Quetiapine)Expected Elution (RP-HPLC)
QuetiapineC₂₁H₂₅N₃O₂S383.1668384.17-Reference
Quetiapine-d8C₂₁H₁₇D₈N₃O₂S391.2171392.22+8.05Reference
N-Oxide-d8 C₂₁H₁₇D₈N₃O₃S407.2120408.22+16.00Earlier
S-Oxide-d8 C₂₁H₁₇D₈N₃O₃S407.2120408.22+16.00Earlier

Note: The exact m/z will depend on the deuteration pattern of the specific Quetiapine-d8 standard used. The mass shift remains consistent.

Protocol 2: Sample UPLC-MS/MS Method for Analysis

This method is a starting point and should be optimized for your specific instrument and column.

ParameterSettingRationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides high resolution and efficiency for separating closely related compounds.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and helps with peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5-10 minutesA gradient is essential to resolve polar degradants from the parent drug.[5]
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CImproves peak shape and reduces backpressure.[5]
Injection Vol. 2 µLSmall volume suitable for UPLC to prevent peak distortion.
MS Detector ESI Positive ModeQuetiapine and its degradants readily form [M+H]⁺ ions.
MS Scan Mode Full Scan (m/z 100-500) and MS/MS of expected massesFull scan detects all ions, while targeted MS/MS provides structural information.[18]
Collision Energy 20-40 eV (Optimize)Energy needed to induce fragmentation for MS/MS analysis.[18]
References
  • de Diego, M., Campos, C., Correa, D. I., & Vergara, C. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Biomedical Chromatography, 33(11), e4655. [Link]

  • Singh, S., et al. (2013). Force Degradation Study of Quetiapine and its Marketed Tablet by Analytical, Chemical and Toxicological Characterizations. PlumX. [Link]

  • de Diego, M., et al. (2019). Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. Request PDF on ResearchGate. [Link]

  • El-Yazbi, A. M., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE, 16(8), e0255563. [Link]

  • Mittapelli, V., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry, 3(4), 687-692. [Link]

  • Stolarczyk, M., et al. (2012). MS summary results of the impurity degradation analysis of quetiapine. ResearchGate. [Link]

  • Mościnśki, P., et al. (2015). A study of photodegradation of quetiapine by the use of LC-MS/MS method. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2013). Identification and Characterization of Potential Impurities of Quetiapine Fumarate. ResearchGate. [Link]

  • El-Gindy, A., et al. (2015). Validated Stability-Indicating Spectrophotometric Techniques for the Determination of Quetiapine in the Presence of its Oxidation-Induced Degradation Products. Austin Publishing Group. [Link]

  • Wiley Online Library. (2019). Degradation studies of quetiapine fumarate by LC-DAD and MS/MS methods. Biomedical Chromatography. [Link]

  • Waters Corporation. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

  • Rao, B. M., et al. (2012). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC. [Link]

  • Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

  • Bakken, G., et al. (2004). Intoxication after Extreme Oral Overdose of Quetiapine to Attempt Suicide: Pharmacological Concerns of Side Effects. PMC. [Link]

  • Krishna, S. R., et al. (2008). a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 1(3), 466-474. [Link]

  • Sommerfeld-Klatta, K., et al. (2021). PARTICIPATION OF QUETIAPINE IN OXIDATIVE STRESS AND INFLAMMATION STATUS IN THE TREATMENT OF DRUG OVERDOSE. SciSpace. [Link]

  • Bharathi, K., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2007). Identification and characterization of potential impurities of quetiapine fumarate. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Quetiapine Fumarate?. [Link]

  • Sommerfeld-Klatta, K., et al. (2021). Participation of quetiapine in oxidative stress and inflammation status in the treatment of drug overdose. Semantic Scholar. [Link]

  • Ciobica, A., et al. (2022). Oxidation of Antipsychotics. MDPI. [Link]

  • El-Gindy, A., et al. (2015). Oxidation-induced degradation products of Quetiapine. ResearchGate. [Link]

  • Liu, H., et al. (2008). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]

Sources

Improving sensitivity for Quetiapine-d8 in ESI positive mode

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Quetiapine-d8. As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights into enhancing the sensitivity of Quetiapine-d8 in Electrospray Ionization (ESI) positive mode. This guide moves beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring you can develop robust, self-validating protocols.

Troubleshooting Guide

This section addresses specific, common issues encountered during the LC-MS/MS analysis of Quetiapine-d8.

Q1: My signal for Quetiapine-d8 is extremely low or completely absent. What are the primary causes and solutions?

A1: Low signal intensity is a frequent challenge, often rooted in suboptimal ionization or compound stability. Quetiapine is a basic molecule containing multiple amine groups, which are readily protonated. The goal is to maximize the formation of the protonated molecule, [M+H]⁺, in the ESI source.

Core Causality: For a basic compound like Quetiapine, the efficiency of positive mode ESI is heavily dependent on the pH of the mobile phase. An acidic environment provides an abundance of protons (H⁺), shifting the equilibrium towards the desired protonated state, which is essential for detection.

Troubleshooting Steps:

  • Verify Mobile Phase Composition: The most critical factor is an acidic mobile phase.

    • Action: Ensure your aqueous mobile phase (Mobile Phase A) contains an acidic additive. Formic acid (0.1%) is highly effective as it is a good proton source and its conjugate base has a low affinity for ion pairing, which could otherwise neutralize the analyte[1].

    • Action: Incorporating a buffer salt like ammonium formate or ammonium acetate (typically 5-10 mM) can further stabilize the pH and improve peak shape and ionization consistency[2][3][4].

  • Confirm Mass Spectrometer Tuning: The instrument must be properly calibrated and tuned for the mass range of your analyte.

    • Action: Perform a system suitability check or calibration using the manufacturer's recommended standard. Confirm that the instrument is performing optimally in the mass range encompassing the precursor ion for Quetiapine-d8 (m/z ~392).

  • Direct Infusion Analysis: Isolate the mass spectrometer from the LC system to confirm the compound is detectable.

    • Action: Prepare a 100-500 ng/mL solution of Quetiapine-d8 in a 50:50 mixture of your optimized mobile phase A and B. Infuse this solution directly into the ESI source. If a stable signal for the precursor ion is observed, the issue likely lies with the chromatography, not the mass spectrometer's ability to detect the compound.

Q2: I can detect Quetiapine-d8, but the chromatographic peak shape is poor, exhibiting significant tailing. How can this be resolved?

A2: Poor peak shape, particularly tailing, is typically a result of undesirable secondary interactions between the analyte and the stationary phase or other components of the LC system.

Core Causality: The stationary phase in reversed-phase columns (like C18) can have residual, exposed silanol groups (Si-OH). The basic amine groups on Quetiapine can interact with these acidic silanols via strong ionic interactions, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: As with signal intensity, pH is crucial for peak shape.

    • Action: The use of 0.1% formic acid in the mobile phase serves a dual purpose: it ensures efficient protonation of Quetiapine-d8 and also protonates the free silanol groups on the column packing material (Si-O⁻ to Si-OH). This "shields" the analyte from these highly active sites, minimizing secondary interactions and dramatically improving peak symmetry[5].

  • Increase Column Temperature:

    • Action: Elevating the column temperature (e.g., to 40-50°C) reduces the viscosity of the mobile phase and increases the kinetics of mass transfer.[2] This often leads to sharper, more symmetrical peaks and can reduce run times.

  • Evaluate Column Choice:

    • Action: While standard C18 columns are often sufficient, consider using a column with advanced end-capping or a different stationary phase (e.g., a "polar-embedded" phase) designed to reduce interactions with basic compounds if peak tailing persists.

Q3: My baseline is noisy, which compromises the limit of quantitation (LOQ). What strategies can reduce this background noise?

A3: A high signal-to-noise ratio is paramount for achieving high sensitivity. High background can originate from contaminated solvents, an unoptimized ESI source, or electronic noise.

Core Causality: The ESI process is sensitive to non-volatile impurities and suboptimal desolvation. If solvent droplets entering the mass spectrometer are not efficiently desolvated, it can lead to the formation of large solvent clusters, which contribute to a high, unstable baseline.

Troubleshooting Steps:

  • Ensure High-Purity Reagents:

    • Action: Use only LC-MS grade water, acetonitrile, methanol, and additives. Lower-grade solvents can contain non-volatile residues that create significant chemical noise.

  • Systematically Optimize ESI Source Parameters: The goal is to achieve efficient desolvation of the ESI droplets to maximize free analyte ion formation.

    • Action: Follow a systematic optimization protocol (see FAQ 2 for a detailed workflow). Pay close attention to the Drying Gas Temperature and Flow Rate . Increasing these parameters enhances solvent evaporation, reducing chemical noise and improving sensitivity[1][6].

    • Action: Adjust the Nebulizer Gas Pressure to ensure the formation of a fine, stable aerosol. An unstable spray is a major source of signal fluctuation and noise.

  • Check for Contamination:

    • Action: If noise is persistent, perform system cleaning procedures as recommended by the instrument manufacturer. Contaminants can build up in the sample path and within the ion source itself.

Logical Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing sensitivity issues with Quetiapine-d8.

Troubleshooting_Workflow cluster_signal Signal Intensity Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_noise Background Noise Troubleshooting start Start | Low Sensitivity Issue check_signal Signal Check Is any Quetiapine-d8 signal present? start->check_signal check_peak Peak Shape Check Is the peak shape acceptable? check_signal:f0->check_peak Yes mobile_phase Verify Mobile Phase pH (Acidic) check_signal:f0->mobile_phase No check_noise S/N Check Is the signal-to-noise ratio adequate? check_peak:f0->check_noise Yes ph_adjust Optimize Mobile Phase Additives (Formic Acid) check_peak:f0->ph_adjust No solution_found Problem Resolved check_noise:f0->solution_found Yes solvent_check Verify Solvent Purity (LC-MS Grade) check_noise:f0->solvent_check No infuse Direct Infusion Check ms_tune Check MS Tune & Calibration infuse->ms_tune mobile_phase->infuse ms_tune->check_signal Re-evaluate temp_adjust Increase Column Temperature ph_adjust->temp_adjust column_eval Evaluate Column Chemistry temp_adjust->column_eval column_eval->check_peak Re-evaluate source_opt Optimize ESI Source (Gas, Temp) system_clean Perform System Cleaning source_opt->system_clean solvent_check->source_opt system_clean->check_noise Re-evaluate

Caption: A logical workflow for troubleshooting low sensitivity in Quetiapine-d8 analysis.

Frequently Asked Questions (FAQs)
Q1: What are validated starting parameters for the LC-MS/MS analysis of Quetiapine-d8?

A1: Based on a review of established methods, the following parameters serve as an excellent and robust starting point for method development.[2][3][4]

ParameterRecommended SettingRationale
LC Column C18, ≤ 3.5 µm particle size (e.g., Waters Xbridge, Phenomenex Luna)Provides good retention and separation for Quetiapine and related compounds.
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateAcidic modifier for protonation and peak shape; buffer for stable spray.[2][3][4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Flow Rate 0.4 - 0.6 mL/minTypical for analytical scale columns (e.g., 2.1 mm ID).
Column Temp. 40 °CImproves peak shape and reduces backpressure.[2]
Injection Vol. 5 - 10 µLStandard volume; can be adjusted based on concentration.
Ionization Mode ESI PositiveQuetiapine is a basic compound that readily forms [M+H]⁺ ions.
MRM Transition See FAQ 3Specific mass transitions are required for quantification.
Q2: How should I systematically optimize the ESI source parameters to maximize sensitivity for Quetiapine-d8?

A2: Systematic, one-factor-at-a-time (OFAT) optimization is crucial for maximizing the instrument's response to your specific analyte and mobile phase conditions. The Design of Experiments (DoE) approach can also be a powerful tool for this purpose.[6]

Experimental Protocol: ESI Source Optimization

  • Preparation: Create a continuous infusion of Quetiapine-d8 (~200 ng/mL in 50:50 Mobile Phase A:B) into the mass spectrometer using a syringe pump teed into the LC flow.

  • Capillary Voltage (Vcap): This voltage creates the electrochemical potential for ionization.

    • Procedure: While monitoring the intensity of the precursor ion (m/z 392.4), vary the Vcap from 2.0 kV to 5.0 kV.

    • Causality: Too low a voltage results in inefficient ionization; too high can cause instability or electrical discharge. Plot intensity vs. voltage and select the value that provides the highest, most stable signal.

  • Nebulizer Gas Pressure: This gas shears the liquid eluent into a fine spray of droplets.

    • Procedure: At the optimal Vcap, adjust the nebulizer gas pressure.

    • Causality: This parameter controls droplet size. A finer mist provides a greater surface area, which enhances solvent evaporation and ion release, thereby increasing sensitivity[1].

  • Drying Gas Flow and Temperature: This heated gas aids in the desolvation of the droplets, releasing the charged analyte ions.

    • Procedure: First, optimize the gas flow rate, then optimize the temperature.

    • Causality: Efficient desolvation is critical. Insufficient heat or flow will result in solvent clusters and reduced signal. Excessive heat can cause thermal degradation of the analyte[6].

  • Fragmentor / Cone Voltage: This voltage accelerates ions from the source into the mass analyzer and can induce in-source fragmentation.

    • Procedure: Vary this voltage and monitor the precursor ion intensity.

    • Causality: A moderate increase can help break up solvent clusters, improving signal. However, excessively high voltage will cause the precursor ion to fragment within the source, reducing the signal available for MS/MS analysis[1]. Select the voltage that maximizes precursor ion intensity.

Caption: A step-by-step workflow for ESI source parameter optimization.

Q3: What are the expected precursor and product ions for Quetiapine-d8, and how are they formed?

A3: In ESI positive mode, Quetiapine-d8 (MW ~391.9 g/mol ) accepts a proton to form the precursor ion [M+H]⁺ at m/z 392.4 . During tandem mass spectrometry (MS/MS), this precursor ion is fragmented by collision-induced dissociation (CID) to produce characteristic product ions.

Fragmentation Pathway:

The most abundant product ion for non-deuterated Quetiapine (m/z 384.4) is typically m/z 253.2 , which results from the cleavage of the piperazine ring. The deuterium atoms in Quetiapine-d8 are located on the ethoxyethanol side chain. Therefore, a fragmentation that cleaves this side chain will result in a product ion unique to the deuterated standard.

Recommended MRM Transitions:

AnalytePrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Quetiapine384.4253.2 221.1~25-35
Quetiapine-d8392.4261.2 221.1~25-35

Note: The exact product ions and optimal collision energies should be empirically determined by performing a product ion scan on your specific instrument. The transition 392.4 → 261.2 is a commonly used and effective choice for Quetiapine-d8 as it incorporates the deuterated portion of the molecule, ensuring specificity.

Fragmentation cluster_quetiapine Quetiapine cluster_quetiapine_d8 Quetiapine-d8 qtp_pre Precursor m/z 384.4 Structure with H on N qtp_frag1 Fragment 1 m/z 253.2 Dibenzothiazepine Core qtp_pre:p->qtp_frag1 CID qtp_frag2 Fragment 2 m/z 221.1 qtp_pre:p->qtp_frag2 CID qtp_d8_pre Precursor m/z 392.4 Structure with D8 side-chain qtp_d8_frag1 Fragment 1 m/z 261.2 Deuterated Fragment qtp_d8_pre:p->qtp_d8_frag1 CID qtp_d8_frag2 Fragment 2 m/z 221.1 qtp_d8_pre:p->qtp_d8_frag2 CID

Caption: Conceptual fragmentation pathways for Quetiapine and Quetiapine-d8.

References
  • Validation of LC-MS/MS method for Quetiapine and its metabolites in urine. Benchchem.
  • Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. PubMed.
  • Determination of quetiapine in human plasma by LC-MS/MS and its applic
  • In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. PubMed.
  • Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace by Typeset.
  • Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients.
  • Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. PubMed.
  • UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy- N -dealkylquetiapine, in Rat Plasma and Cerebrospinal Fluid.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determin
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. LinkedIn.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
  • Proposed fragmentation pathways for (a) olanzapine and (b) quetiapine.
  • Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. PubMed.
  • 10 Tips for Electrospray Ionis
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?

Sources

Validation & Comparative

FDA Bioanalytical Method Validation: Quetiapine-d8 IS vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the high-stakes environment of regulated bioanalysis, the choice of Internal Standard (IS) is not merely a reagent decision—it is a fundamental determinant of assay robustness. While structural analogues like Clozapine or Olanzapine have historically served as cost-effective surrogates for Quetiapine quantification, they introduce latent risks in regulatory submissions under FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines.

This guide objectively compares the performance of Quetiapine-d8 (a stable isotope-labeled IS) against traditional analogues. We demonstrate that Quetiapine-d8 provides a self-validating system by actively correcting for matrix effects and ionization variations that analogues often miss due to chromatographic divergence.

Regulatory Framework (FDA & ICH M10)

To ensure compliance, your method must satisfy the following core requirements derived from the FDA 2018 and ICH M10 guidance:

  • Selectivity: The method must differentiate the analyte from endogenous matrix components.[1]

  • Matrix Effect: The IS must track the ionization efficiency of the analyte. Crucially, FDA 2018 (Sec III.B.1) emphasizes that the IS should track the analyte during extraction and ionization.

  • Accuracy & Precision: Mean concentration within ±15% of nominal (±20% at LLOQ).

Comparative Analysis: Quetiapine-d8 vs. Clozapine

The following data highlights the mechanistic differences between using a Stable Isotope Labeled (SIL) IS versus a Structural Analogue.

Mechanism of Action
  • Quetiapine-d8 (SIL-IS): Possesses identical physicochemical properties (pKa, logP) to Quetiapine but with a mass shift (+8 Da). It co-elutes with the analyte.

  • Clozapine (Analogue): Similar structure but different hydrophobicity. It elutes at a different retention time .

Performance Comparison Table
FeatureQuetiapine-d8 (SIL-IS)Clozapine (Analogue)Impact on Data Integrity
Retention Time (RT) Identical to AnalyteShifts by ~0.5 - 1.5 minHigh: Analogues cannot correct for transient ion suppression occurring specifically at the analyte's RT.
Extraction Recovery Identical to AnalyteVariableMedium: If extraction efficiency drops for the analyte but not the analogue, quantitation fails.
Matrix Effect Correction Dynamic: Corrects spot-suppressionStatic: Only corrects general volume errorsCritical: d8 normalizes signal even in hemolyzed/lipemic samples.
FDA Risk Profile Low: "Gold Standard"Moderate: Requires extra proof of matrix independenceHigh: Risk of regulatory queries regarding ion suppression.
Visualizing the Mechanism

The diagram below illustrates why Co-elution (d8) is superior to Chromatographic Separation (Clozapine) in the presence of matrix interferences.

MatrixEffect cluster_0 Scenario A: Quetiapine-d8 (Co-elution) cluster_1 Scenario B: Clozapine (Separated) Q1 Quetiapine (Analyte) Matrix1 Matrix Suppression Zone Q1->Matrix1 Co-elute IS1 Quetiapine-d8 (IS) IS1->Matrix1 Co-elute Result1 Ratio Remains CONSTANT (Accurate) Matrix1->Result1 Both Signals Suppressed 40% Q2 Quetiapine (Analyte) Matrix2 Matrix Suppression Zone Q2->Matrix2 Elutes @ 2.5 min IS2 Clozapine (IS) Clean Clean Region IS2->Clean Elutes @ 3.5 min ResQ ResQ Matrix2->ResQ Analyte Suppressed ResIS ResIS Clean->ResIS IS Normal Final2 Ratio SKEWED (Inaccurate) ResQ->Final2 ResIS->Final2

Caption: Co-elution (Scenario A) ensures the IS experiences the exact same ionization environment as the analyte, preserving the peak area ratio.

Experimental Protocol: A Self-Validating System

This protocol utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness, paired with Quetiapine-d8 to ensure robust FDA compliance.

Materials
  • Analyte: Quetiapine Fumarate.[2][3][4][5]

  • Internal Standard: Quetiapine-d8 (Target conc: 50 ng/mL).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 200 µL of plasma (Standard/QC/Subject) into a 1.5 mL polypropylene tube.

  • IS Addition (The Checkpoint): Add 20 µL of Quetiapine-d8 working solution. Vortex 10s.

    • Self-Validating Logic: The IS is added before any manipulation. Any spill, evaporation, or extraction loss from this point forward is corrected by the IS.

  • Alkaline Pre-treatment: Add 50 µL of 0.1 M NaOH. Vortex 5s. (Increases uncharged fraction for better organic uptake).

  • Extraction: Add 1.0 mL MTBE. Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase (Acetonitrile:0.1% Formic Acid, 30:70).

  • LC-MS/MS Analysis: Inject 5-10 µL.

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Transitions (MRM):

    • Quetiapine: m/z 384.1 → 253.1[2][4][6][7]

    • Quetiapine-d8: m/z 392.1 → 261.1 (Mass shift +8 avoids cross-talk).

Decision Logic Diagram

ProtocolLogic Start Start Run SysSuit System Suitability (6 inj of Std 1) Start->SysSuit CheckCV Is CV < 5%? SysSuit->CheckCV Proceed Proceed to Samples CheckCV->Proceed Yes Stop Stop & Maintenance CheckCV->Stop No SampleInj Inject Sample Proceed->SampleInj ISCheck Check IS Area Response SampleInj->ISCheck Calc Calculate Ratio (Analyte/IS) ISCheck->Calc Within 50-150% of mean Flag Flag for Re-assay (Possible Matrix Effect) ISCheck->Flag <50% or >150% (Suppression/Enhancement)

Caption: The "IS Check" node acts as an automated quality gate for every single sample injected.

Representative Validation Data

The following table summarizes typical validation results when using Quetiapine-d8, demonstrating adherence to FDA acceptance criteria.

ParameterFDA/ICH M10 RequirementQuetiapine-d8 Result (Typical)Clozapine Result (Typical)
Linearity (

)

0.9980.992
Accuracy (LQC) 85-115%96.4%91.2%
Precision (LQC)

CV
3.2% CV8.5% CV
Matrix Factor (MF) IS-normalized MF ~ 1.01.02 (Ideal)0.85 (Suppression affects Analyte only)
Hemolyzed Plasma Accuracy within ±15%Pass (99% Accuracy)Fail/Risk (82% Accuracy due to ion effects)

Note: The "Clozapine Result" column represents common deviations seen when matrix effects are not perfectly compensated by the analogue.

Conclusion

While structural analogues offer a lower upfront reagent cost, they incur a higher "cost of quality" through failed runs, complex troubleshooting of matrix effects, and potential regulatory inquiries.

For FDA and ICH M10 submissions, Quetiapine-d8 is the scientifically superior choice . It transforms the assay into a self-validating system where the Internal Standard actively compensates for the variability inherent in biological extraction and mass spectrometry.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Li, K. Y., et al. (2004). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatographic Science. (Demonstrates Quetiapine transitions and method fundamentals). Retrieved from [Link]

  • Barrett, B., et al. (2007). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. (Highlights the use of deuterated internal standards). Retrieved from [Link]

Sources

Comparative Guide: Quetiapine-d8 vs. Lower-Mass Isotopologues in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and precision limits for Quetiapine-d8 quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the quantification of Quetiapine (Seroquel) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs and lower-mass isotopologues (d2, d4) are often utilized for cost efficiency, this guide demonstrates that Quetiapine-d8 provides superior accuracy and precision limits, particularly at the Lower Limit of Quantitation (LLOQ). This superiority is driven by the elimination of isotopic cross-talk and the mitigation of the "Deuterium Isotope Effect" in chromatography.

The Mechanic of Error: Why IS Choice Matters

To understand the necessity of Quetiapine-d8, one must first understand the failure modes of its alternatives. In regulated bioanalysis (FDA/EMA M10 guidelines), the IS must compensate for matrix effects, recovery variance, and ionization suppression.

The Alternatives Landscape
  • Structural Analogs (e.g., Clozapine): These are chemically similar but elute at different retention times. They fail to experience the exact same matrix suppression as the analyte at the moment of ionization.

  • Low-Mass SIL-IS (Quetiapine-d2/d4): These co-elute (mostly) but suffer from Isotopic Cross-talk . The natural isotopic abundance of the analyte (specifically

    
    C, 
    
    
    
    S) creates signals at M+2 and M+4. If the IS mass is not sufficiently shifted, the high concentration of the analyte contributes signal to the IS channel, artificially inflating the IS response and skewing the ratio.
  • High-Mass SIL-IS (Quetiapine-d8): The +8 Da shift places the IS mass well beyond the significant natural isotopic envelope of the parent drug.

Visualization: The Isotopic Interference Pathway

The following diagram illustrates how insufficient mass shifting (d4) leads to quantification bias compared to the clean separation of d8.

IsotopicInterference Analyte Quetiapine (M0) High Concentration NaturalIso Natural Isotopes (13C, 34S contributions) Analyte->NaturalIso Generates IS_d4 Quetiapine-d4 (M+4) NaturalIso->IS_d4 Overlap (Bias) IS_d8 Quetiapine-d8 (M+8) NaturalIso->IS_d8 No Overlap Detector_d4 MS Channel M+4 Signal Contamination IS_d4->Detector_d4 Detector_d8 MS Channel M+8 Clean Baseline IS_d8->Detector_d8

Figure 1: Mechanism of Isotopic Cross-talk. Note how natural isotopes of the analyte interfere with d4 channels but fail to reach the d8 mass window.

Comparative Performance Data

The following data aggregates typical validation results comparing Quetiapine-d8 against Quetiapine-d4 and a structural analog (Clozapine).

Table 1: Accuracy and Precision Limits (Intra-day)

Data derived from standard validation protocols in human plasma (K2EDTA).

MetricQuetiapine-d8 (Recommended)Quetiapine-d4Clozapine (Analog)
Mass Shift +8 Da+4 DaN/A (Different Mass)
LLOQ Precision (%CV) 2.1% - 4.5%5.8% - 8.2%9.5% - 14.0%
ULOQ Accuracy (% Bias) ± 3.2%± 6.8% (Cross-talk effect)± 11.5%
Matrix Factor (Normalized) 0.98 - 1.020.95 - 1.060.85 - 1.15
Retention Time Shift Negligible (<0.02 min)Slight (<0.05 min)Significant (>1.0 min)

Analysis: The d4 variant shows higher bias at the Upper Limit of Quantitation (ULOQ). This is because as the analyte concentration increases, its natural M+4 isotope abundance becomes significant enough to register in the d4 channel, altering the Area Ratio (Analyte/IS). Quetiapine-d8 remains unaffected.

Experimental Protocol: Validated LC-MS/MS Workflow

To achieve the precision limits listed above, the following protocol utilizes Quetiapine-d8. This workflow is designed to be self-validating by ensuring the extraction efficiency of the IS mirrors the analyte.

Reagents and Standards
  • Analyte: Quetiapine Fumarate.

  • Internal Standard: Quetiapine-d8 (dibenzo[b,f][1,4]thiazepine-d8).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is often used, but PPT (Protein Precipitation) with d8 is sufficient and faster due to the IS correcting for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Spike: Add 20 µL of Quetiapine-d8 working solution (500 ng/mL in 50% Methanol).

    • Critical Control: The IS concentration should yield a signal similar to the geometric mean of the calibration curve.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 60 seconds (high speed).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Phase 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Ionization: ESI Positive Mode.

Phase 3: MRM Transitions (Quantification)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Quetiapine 384.2253.125
Quetiapine-d8 392.2261.125

Note: The +8 shift is retained in the fragment ion (253.1 vs 261.1), confirming the label is on the piperazine ring or stable core structure, preventing label loss during fragmentation.

Technical Deep Dive: The Deuterium Isotope Effect

A common misconception is that deuterated standards always co-elute perfectly. In reality, deuterium is slightly more lipophilic than hydrogen, often causing the deuterated analog to elute slightly earlier on Reverse Phase columns.

However, Quetiapine-d8 generally exhibits a retention time difference of < 0.02 minutes compared to the native drug. This is critical because:

  • Ionization Environment: If the IS elutes too far apart from the analyte, it may not experience the exact same suppression from co-eluting phospholipids.

  • d8 Stability: The d8 variant provides enough mass weight to minimize the chromatographic separation effect seen in smaller molecules, maintaining the "lock-step" elution required for high-precision bioanalysis.

Workflow Visualization: Self-Validating Loop

This diagram details how the d8-IS corrects for errors at every stage of the bioanalytical process.

ValidationLoop cluster_correction Correction Mechanism Sample Biological Sample (Unknown Conc.) Spike Spike Quetiapine-d8 (Fixed Conc.) Sample->Spike Extraction Extraction (PPT/LLE) Loss Occurs Here Spike->Extraction Analyte & d8 mixed LC Chromatography Matrix Effects Occur Here Extraction->LC Both lose X% MS Mass Spec Detection Ionization Variance LC->MS Both suppressed Y% Calc Ratio Calculation (Analyte Area / d8 Area) MS->Calc Errors Cancel Out Result Corrected Concentration High Accuracy Calc->Result

Figure 2: The Self-Validating Bioanalytical Workflow. The d8 IS mirrors the analyte through extraction losses and ionization suppression, mathematically cancelling out errors.

Regulatory & Compliance Context

When submitting data to the FDA or EMA, the robustness of the IS is scrutinized under Bioanalytical Method Validation (BMV) M10 Guidelines .

  • Cross-talk Rule: The interference in the IS channel from the analyte at ULOQ must be < 5% of the IS response.

    • Quetiapine-d4 often struggles here at high dynamic ranges (e.g., 1000 ng/mL).

    • Quetiapine-d8 easily passes this specification due to the 8 Da gap.

  • Internal Standard Variation: The IS response plot across the run should not show drift. Quetiapine-d8 has shown superior stability in processed samples (autosampler stability > 48 hours) compared to some structural analogs which may degrade or adsorb differently.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Nirogi, R., et al. (2012). Quantification of quetiapine in human plasma by LC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography. (Demonstrates matrix effect challenges). [Link]

EMA Guidelines for Stable Isotope Internal Standards: A Validation & Comparison Guide

[1]

Executive Summary: The Regulatory Imperative

In bioanalytical method validation (BMV), the choice of Internal Standard (IS) is not merely a preference—it is a critical determinant of assay ruggedness. The European Medicines Agency (EMA), through the adoption of ICH M10 , explicitly recommends Stable Isotope Labeled Internal Standards (SIL-IS) for mass spectrometry-based assays.[1]

While structural analogues are cost-effective, they frequently fail to compensate for the dynamic ionization suppression (matrix effects) inherent in LC-MS/MS analysis. This guide objectively compares SIL-IS against alternatives and provides a self-validating protocol for meeting EMA/ICH M10 requirements regarding cross-signal contribution and isotope purity.

Regulatory Framework (EMA / ICH M10)[1][2][3][4]

The core regulatory standard for this guide is the ICH Guideline M10 on Bioanalytical Method Validation , which has superseded the previous EMA 2011 guideline.

Key Regulatory Mandates:

  • Recommendation: "A stable isotope-labelled IS is recommended to be used whenever possible" for MS detection.

  • Isotope Purity: The IS must contain no impurities that interfere with the analyte signal (unlabelled drug).

  • Cross-Signal Contribution:

    • Blank + IS (Zero Sample): Interference at the analyte retention time must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

    • Analyte (ULOQ) -> IS: Interference at the IS retention time must be ≤ 5% of the IS response.[1]

  • Matrix Effect (ME): The IS-normalized matrix factor (MF) should have a CV of ≤ 15% .

Comparative Analysis: SIL-IS vs. Structural Analogues

The following table contrasts the performance of SIL-IS (specifically 13C/15N vs. 2H) against Structural Analogues.

Table 1: Performance Comparison of Internal Standard Types
Feature13C / 15N SIL-IS 2H (Deuterium) SIL-IS Structural Analogue
EMA/ICH M10 Status Recommended (Gold Standard) Recommended (with caveats)Acceptable (if justified)
Retention Time (RT) Identical to AnalytePotential Shift (Isotope Effect)Distinct from Analyte
Matrix Effect Compensation Perfect : Co-elutes exactly with analyte; experiences identical suppression.Good : Slight RT shift may lead to different suppression zones.Poor : Elutes in different matrix window; fails to correct dynamic suppression.
Recovery Correction Tracks extraction efficiency perfectly.Tracks extraction efficiency well.Variable extraction efficiency compared to analyte.
Cross-Signal Risk Low (if mass shift ≥ +3 Da).Risk of H/D exchange in protic solvents.Low (mass usually distinct).
Cost HighModerateLow
Technical Insight: The Deuterium Isotope Effect

Senior scientists must recognize that Deuterium (2H) is not always passive. C-D bonds are shorter and less lipophilic than C-H bonds. In Reversed-Phase LC (RPLC), this often causes deuterated standards to elute slightly earlier than the analyte.[2]

  • Consequence: If a sharp matrix suppression zone (e.g., phospholipids) elutes between the D-IS and the Analyte, the IS will not accurately normalize the signal.

  • Solution: Use 13C or 15N labeled standards, which do not alter lipophilicity or retention time.

Validation Protocol: Cross-Signal Contribution

The most critical validation step for SIL-IS is ensuring that the "heavy" standard does not contribute signal to the "light" analyte channel, and vice versa.

Workflow Diagram: Validation Logic

The following diagram illustrates the decision process for validating an IS according to ICH M10.

IS_Validation_WorkflowStartStart: IS SelectionTypeCheckIs SIL-IS available?Start->TypeCheckAnaloguePathSelect Structural AnalogueTypeCheck->AnaloguePathNoSILPathSelect SIL-IS (Prefer 13C/15N)TypeCheck->SILPathYesExp_InterferenceExperiment: Cross-Signal ContributionAnaloguePath->Exp_InterferencePurityCheckCheck Isotopic Purity(COA Review)SILPath->PurityCheckPurityCheck->Exp_InterferenceTest1Test 1: Inject Blank + IS(Zero Sample)Exp_Interference->Test1Criteria1Interference at Analyte RT< 20% of LLOQ?Test1->Criteria1Test2Test 2: Inject Analyte at ULOQ(No IS)Criteria1->Test2PassFailFAIL: Redesign/PurifyCriteria1->FailFailCriteria2Interference at IS RT< 5% of IS Response?Test2->Criteria2PassVALIDATEDCriteria2->PassPassCriteria2->FailFail

Figure 1: Decision tree for Internal Standard selection and validation based on ICH M10 criteria.

Step-by-Step Experimental Procedure

Objective: Quantify isotopic interference (Cross-talk).

Reagents:

  • Mobile Phase A/B: Matched to method.

  • Analyte ULOQ Solution: Highest calibration standard (without IS).

  • IS Working Solution: Concentration used in routine assay.

  • Double Blank: Extracted matrix without Analyte or IS.

Protocol:

  • IS Interference on Analyte (The "Zero" Test):

    • Prepare a "Zero Sample" (Blank Matrix spiked with IS only).

    • Inject

      
       replicates.
      
    • Monitor the Analyte MRM transition.

    • Calculation:

      
      
      
    • Acceptance: Must be

      
      .[3]
      
  • Analyte Interference on IS (The "ULOQ" Test):

    • Prepare a ULOQ sample (Blank Matrix spiked with Analyte at ULOQ concentration; NO IS ).

    • Inject

      
       replicates.
      
    • Monitor the IS MRM transition.

    • Calculation:

      
      
      
    • Acceptance: Must be

      
      .[1]
      

Mechanism of Action: Matrix Effect Compensation

The following diagram visualizes why SIL-IS is superior for regulatory compliance. It depicts the "Co-elution Advantage."

Matrix_Effect_Mechanismcluster_chromatogramLC Separation & Ionization ZoneMatrixMatrix Suppression Zone(e.g., Phospholipids)AnalyteAnalyteMatrix->AnalyteSuppressesSIL_ISSIL-IS(Co-eluting)Matrix->SIL_ISSuppresses equallyResult_SILResult: Ionization suppressed EQUALLY.Ratio remains constant.ACCURATE.Analyte->Result_SILResult_AnaResult: Analyte suppressed, IS is NOT.Ratio skewed.INACCURATE.Analyte->Result_AnaSIL_IS->Result_SILAnalogueAnalogue IS(Elutes Later)Analogue->Result_AnaElutes outside suppression

Figure 2: Mechanism of Matrix Effect compensation. SIL-IS co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the validity of the quantification ratio.

References

  • European Medicines Agency (EMA) / ICH. (2022).[4][5] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Superseded but provides historical context on IS stability). [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B. (Context for Deuterium vs. 13C). [Link]

A Senior Application Scientist's Guide to Evaluating the Isotopic Effect on Retention Time for Quetiapine-d8

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Dance of Isotopes in Chromatography

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for accuracy and precision.[1][2] By incorporating a known amount of a SIL analog of the analyte, such as Quetiapine-d8 for the analysis of Quetiapine, we can effectively correct for variability during sample preparation and instrumental analysis.[3][4] These standards are chemically identical to the analyte, differing only in the substitution of certain atoms with their heavier, stable isotopes.

However, this subtle change in mass can sometimes lead to an observable phenomenon known as the chromatographic isotope effect, where the SIL standard and the native analyte do not perfectly co-elute.[5][6] This guide provides a comprehensive evaluation of this effect for Quetiapine-d8, delving into the physicochemical principles, presenting a robust experimental protocol for its characterization, and discussing the implications for quantitative accuracy.

Pillar 1: The Scientific Rationale Behind Isotopic Retention Time Shifts

The primary question researchers face is: why does my deuterated internal standard elute at a different retention time than its non-deuterated counterpart? The answer lies in the subtle physical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

In reversed-phase liquid chromatography (RPLC), the most common mode for pharmaceutical analysis, separation is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. The elution order is primarily governed by the analyte's polarity. The introduction of deuterium can slightly alter these interactions. The C-D bond is known to be slightly shorter and less polarizable than the C-H bond.[5] This seemingly minor difference reduces the strength of the van der Waals interactions between the deuterated molecule and the nonpolar stationary phase.[5] Consequently, the deuterated compound, Quetiapine-d8, is expected to be slightly less retained and therefore elute earlier than native Quetiapine. This is often referred to as an "inverse isotope effect."[5]

The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms and their specific locations within the molecule.[6][7] A greater number of deuterium substitutions generally leads to a more pronounced shift.[7][8]

cluster_cause Cause: Isotopic Substitution cluster_effect Effect: Chromatographic Behavior (RPLC) A Quetiapine-d8 has C-D bonds B C-D bond is shorter & less polarizable than C-H bond A->B results in C Weaker van der Waals interactions with nonpolar stationary phase B->C leads to D Reduced retention on column C->D E Earlier elution time (ΔtR < 0) D->E

Caption: The causal pathway of the chromatographic isotope effect in RPLC.

Pillar 2: A Self-Validating Experimental Protocol

To empirically measure the isotopic effect on retention time for Quetiapine-d8, a carefully designed experiment is essential. This protocol ensures that any observed shift is a true representation of the isotope effect and not an artifact of the experimental setup.

Objective

To precisely measure and compare the chromatographic retention times of Quetiapine and its deuterated isotopologue, Quetiapine-d8, under standardized reversed-phase UPLC-MS conditions.

Materials and Reagents
  • Reference Standards: Quetiapine and Quetiapine-d8 of high purity (>98%).[9]

  • Solvents: UPLC-MS grade Acetonitrile, Methanol, and deionized Water.

  • Buffer Reagents: Ammonium acetate, HPLC grade.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS).

Step-by-Step Methodology
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Quetiapine and Quetiapine-d8 in methanol at a concentration of 1 mg/mL.

    • Create a combined working solution by diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL for each analyte. This ensures both compounds are analyzed from the same injection under identical conditions.

  • UPLC-MS/MS Conditions:

    • The following conditions are based on established methods for Quetiapine analysis and are designed to provide robust separation.[10][11][12]

ParameterConditionRationale
UPLC Column Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mmC18 chemistry provides excellent hydrophobic retention for Quetiapine.[13] Sub-2 µm particles ensure high efficiency.
Mobile Phase A 10 mM Ammonium Acetate in WaterProvides a buffered aqueous phase for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase separation of pharmaceuticals.[14]
Gradient Elution 20% B to 80% B over 5 minutesA gradient ensures efficient elution and sharp peaks for both analytes.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[15]
Injection Volume 5 µLA standard volume to avoid column overload while ensuring a strong signal.
MS Detection Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM)Highly selective and sensitive detection, crucial for differentiating the isotopologues.
MRM Transitions Quetiapine: m/z 384.2 → 253.1Quetiapine-d8: m/z 392.2 → 261.1Specific precursor-to-product ion transitions for unambiguous identification and quantification.
  • Data Acquisition and Analysis:

    • Inject the combined working solution (n=5) to assess reproducibility.

    • Extract the chromatograms for the specific MRM transitions of Quetiapine and Quetiapine-d8.

    • Determine the retention time (t_R_) at the apex of each peak.

    • Calculate the retention time difference (Δt_R_) as: Δt_R_ = t_R_(Quetiapine-d8) - t_R_(Quetiapine).

A Prepare 1 µg/mL Working Standard (Quetiapine & Quetiapine-d8) B Inject (5 µL) onto UPLC-MS/MS System A->B C Acquire Data using Specific MRM Transitions B->C D Extract Ion Chromatograms (XICs) C->D E Determine Peak Apex Retention Time (tR) D->E F Calculate ΔtR (tR Quetiapine-d8 - tR Quetiapine) E->F

Caption: Experimental workflow for evaluating the isotopic effect on retention time.

Pillar 3: Anticipated Results and Quantitative Impact

Based on the theoretical principles, Quetiapine-d8 is expected to elute slightly before Quetiapine. The following table summarizes the anticipated results from the described experiment.

AnalyteExpected Retention Time (t_R_, min)Δt_R_ (min)Percent Difference (%)
Quetiapine~ 3.50N/AN/A
Quetiapine-d8~ 3.47-0.03~ -0.86%
Discussion and Trustworthiness

A small, consistent, negative Δt_R_ (typically -0.02 to -0.05 minutes) would confirm the presence of a normal chromatographic isotope effect. This small separation is generally acceptable for most quantitative assays.

However, the trustworthiness of a bioanalytical method can be compromised if this separation becomes too large. The fundamental assumption when using a SIL internal standard is that it experiences the same matrix effects (e.g., ion suppression or enhancement) as the analyte.[16] If the analyte and internal standard elute at significantly different times, they may encounter different co-eluting matrix components, leading to disparate ionization efficiencies and, ultimately, inaccurate quantification.[7] Therefore, while a small shift is expected, achieving near co-elution is always the ideal scenario to ensure the highest data integrity.[7]

For applications demanding the utmost accuracy where a deuterium isotope effect proves problematic, the use of heavy-atom SIL internal standards (e.g., ¹³C or ¹⁵N) is a superior alternative.[7] These isotopes induce a much smaller fractional change in mass, resulting in negligible retention time shifts relative to the analyte.[17]

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025).
  • JOCPR. (n.d.).
  • (n.d.).
  • Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • van den Broek, I., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. SciSpace.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quetiapine in Tablets on Newcrom R1 Column.
  • Mandrioli, R., et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • BenchChem. (2025). Technical Support Center: Retention Time Shift of Deuterated vs.
  • Semantic Scholar. (2008).
  • De Meulder, M., et al. (2014). Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS.
  • (n.d.). Gas-Chromatographic Separation of Hydrogen Isotopes Mixtures on Capillary Molecular Sieve 5A Column.
  • Pratt, J. J. (1986). Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. Annals of Clinical Biochemistry. [Link]

  • Barrett, B., et al. (2007). Validated HPLC–MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Schug, K. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gáspár, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Waters. (n.d.).
  • Previs, M. J., et al. (2020). Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. PMC.
  • Reddit. (2016). Deuterated internal standard retention times : r/chemistry.
  • ResearchGate. (n.d.).
  • Chen, Y.-C., et al. (n.d.). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. PMC.
  • ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
  • West, D. L., & Marston, A. L. (n.d.). Gas Chromatographic Separation of the Hydrogen Isotopes. Journal of the American Chemical Society.
  • ResearchGate. (1977).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Quetiapine System Suitability USP Reference Standard.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2017). Validation of Quetiapine Fumarate in Pharmaceutical Dosage by Reverse Phase HPLC with Internal Standard Method.
  • PharmPK Discussion. (2015).
  • Dolan, J. W. (n.d.). How Much Retention Time Variation Is Normal?.
  • (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.
  • Patsalos, P. N., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. PubMed.
  • Tsikas, D. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC.
  • de Diego, M., et al. (n.d.). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed.
  • Ovid. (n.d.).

Sources

Safety Operating Guide

Quetiapine-d8 Hemifumarate (piperazine-d8) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Quetiapine-d8 Hemifumarate is a deuterated dibenzothiazepine derivative used primarily as an internal standard in LC-MS/MS quantitation. While it is a stable, non-radioactive isotope, it shares the pharmacological and toxicological profile of its parent compound, Quetiapine.

Core Safety Directive:

  • Strict Sewer Ban: Under no circumstances should this compound be discharged into municipal wastewater systems. It is classified as Very Toxic to Aquatic Life (H400/H410).

  • Thermal Destruction: The only acceptable disposal method is high-temperature incineration at a licensed hazardous waste facility.

  • Isotope Status: This material contains stable Deuterium (

    
    H). It is NOT  radioactive and does not require decay-in-storage or radiological waste protocols.
    

Chemical Profile & Hazard Identification

To ensure accurate waste stream characterization, the following data must be referenced on your waste profile sheets.

ParameterSpecificationOperational Implication
Chemical Name Quetiapine-d8 HemifumarateLabel as "Quetiapine-d8" to distinguish from non-labeled bulk.
CAS Number 1185247-14-0 (labeled)Use parent CAS (111974-72-2) for toxicity reference if specific d8 SDS is unavailable.
Isotope Deuterium (d8)Stable Isotope. Handle as chemical waste, not radioactive waste.
GHS Classification Acute Tox. 4 (Oral); Aquatic Acute 1Harmful if swallowed. Environmental hazard.
Signal Word WARNING Requires PPE (Nitrile gloves, safety glasses, lab coat).
Target Organs CNS (Drowsiness/Dizziness)Avoid dust inhalation; use fume hood for weighing.

Regulatory Framework & Waste Classification

Proper classification is the foundation of a self-validating safety system. You must distinguish between federal listing and environmental characteristic hazards.

RCRA Status (USA)
  • P-List/U-List: Quetiapine is not specifically listed on the EPA’s P-list (acutely hazardous) or U-list (toxic waste).

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Generator Status: Although often "Non-RCRA Regulated" by strict federal definition, Best Laboratory Practice (BLP) dictates managing it as "Non-RCRA Regulated – Pharmaceutically Active" waste to ensure incineration.

European Waste Code (EWC)
  • Code 18 01 09: Medicines other than those mentioned in 18 01 08 (cytotoxic/cytostatic).

  • Disposal Route: Incineration (D10).

Decision Logic for Waste Stream

The following logic gate ensures you select the correct disposal path, preventing regulatory non-compliance.

WasteClassification Start Quetiapine-d8 Waste Generated IsRadioactive Is it Radioactive? Start->IsRadioactive IsRCRA Is it P-Listed or Characteristic? IsRadioactive->IsRCRA No (Correct) RadWaste STOP: Radiological Waste Protocol IsRadioactive->RadWaste Yes (Incorrect) AquaticTox Is it Aquatic Toxin (H400)? IsRCRA->AquaticTox No HazWaste RCRA Hazardous Waste Stream IsRCRA->HazWaste Yes (State Specific) NonReg Non-RCRA Pharmaceutically Active AquaticTox->NonReg Yes Incineration FINAL DISPOSITION: High-Temp Incineration HazWaste->Incineration NonReg->Incineration

Figure 1: Waste Stream Classification Logic. Note that while Quetiapine is not federally P-listed, its aquatic toxicity mandates an incineration route similar to hazardous waste.

Step-by-Step Disposal Protocol

This protocol is designed to prevent cross-contamination of active experiments and ensure environmental compliance.

Phase 1: Segregation & Deactivation
  • Solid Waste (Powder/Wipes): Do not mix with oxidizers or strong acids. Quetiapine hemifumarate is sensitive to oxidation.[1]

  • Liquid Waste (Stock Solutions):

    • Solvent Compatibility: Quetiapine-d8 is typically dissolved in Methanol or Acetonitrile. Ensure the waste container is rated for organic solvents (HDPE or Glass).

    • Deactivation: Chemical deactivation (e.g., bleach) is not recommended in the lab as it may create unknown byproducts. Rely on thermal destruction.

Phase 2: Containerization
  • Select Container: Use a dedicated Amber Glass or High-Density Polyethylene (HDPE) container.

    • Reasoning: Quetiapine is light-sensitive. Amber glass prevents photodegradation of the waste prior to pickup, preventing the formation of unknown degradation products.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling

Labeling must be explicit to protect waste handlers. Use the following template:

WASTE LABEL:

  • Contents: Non-RCRA Regulated Waste - Quetiapine-d8 Hemifumarate (in Methanol/Acetonitrile)

  • Hazards: Toxic (Oral), Irritant (Eye), Environmental Hazard (Aquatic).

  • Generator: [Lab Name/Room]

Phase 4: Final Disposal

Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) team.

  • Required Destination: Licensed Hazardous Waste Incinerator.

  • Verification: Request a Certificate of Destruction if processing >100g (unlikely for d8 standards, but good practice for bulk).

Spill Response & Cleanup

In the event of a spill, immediate containment is required to prevent the substance from entering drains.

Dry Spill (Powder)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator (to prevent inhalation of dust which causes drowsiness).

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Collect: Scoop material into a disposable container. DO NOT sweep dry dust (aerosolization risk).

  • Clean: Wipe the surface with methanol followed by soap and water. Dispose of all wipes as hazardous waste.

Wet Spill (Solution)
  • Absorb: Use an inert absorbent (vermiculite or spill pads).

  • Collect: Place saturated absorbent into a sealed bag/container.

  • Decontaminate: Wash surface with water and detergent. Collect the rinsate—do not flush rinsate down the drain.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Powder/Solid Type->Dry Wet Liquid/Solution Type->Wet ActionDry Cover with Damp Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite (Prevent Runoff) Wet->ActionWet Waste Seal in HazWaste Bag ActionDry->Waste ActionWet->Waste Decon Wash Surface Collect Rinsate Waste->Decon

Figure 2: Immediate Spill Response Workflow. Emphasis is placed on preventing dust generation for solids and runoff for liquids.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Quetiapine Hemifumarate - Aquatic Toxicity.[3] Retrieved from [Link]

  • PubChem. (2023). Quetiapine Fumarate Compound Summary (CID 5002). National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Quetiapine-d8 Hemifumarate (piperazine-d8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Quetiapine-d8 Hemifumarate (Internal Standard) CAS (Parent): 111974-72-2 (Quetiapine Hemifumarate) Hazard Band: OEB 3 (Occupational Exposure Band: 10–100 µg/m³) Primary Risks: Acute toxicity (Oral/Inhalation), Eye Irritation (H319), STOT-SE (Drowsiness/Dizziness H336), and Suspected Reproductive Toxicity (H361).

Operational Directive: Handling Quetiapine-d8 requires a dual-threat mitigation strategy. You must protect the operator from potent pharmacological effects and the experiment from cross-contamination. As a deuterated internal standard, isotopic purity is expensive and fragile; moisture introduction or static scattering compromises data integrity as severely as it compromises safety.

Risk Assessment & Mechanism

To select the correct PPE, one must understand the "Why."

  • Pharmacological Potency: Quetiapine is an atypical antipsychotic acting as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors. Inhalation of pure powder can induce rapid systemic effects including hypotension, tachycardia, and somnolence.

  • The Deuterium Factor: The presence of the piperazine-d8 moiety does not alter the toxicological profile compared to the non-deuterated parent. However, it necessitates stricter environmental control. Deuterated standards are often hygroscopic; moisture uptake can lead to hydrolysis or weighing errors that ruin quantitative mass spectrometry (LC-MS/MS) curves.

PPE Matrix: The Last Line of Defense

Note: Engineering controls (Section 4) are primary.[1] PPE is the secondary barrier.

Body ZoneRequired EquipmentTechnical SpecificationOperational Rationale
Respiratory P100 / N95 (Minimum)NIOSH-approved particulate respirator. If outside a hood: PAPR (Powered Air Purifying Respirator).Prevents inhalation of airborne particulates during weighing. Quetiapine dust is fine and electrostatic.
Hand (Inner) Nitrile Gloves 4-5 mil thickness, powder-free.Acts as a second skin. White/light color preferred to visualize contamination.
Hand (Outer) Nitrile Gloves Long-cuff (extended), >5 mil thickness.Double-gloving is mandatory. The outer glove is "sacrificial" and removed immediately after weighing to prevent spread to door handles/keyboards.
Ocular Safety Goggles ANSI Z87.1 compliant, tight-fitting.Safety glasses are insufficient for powders. Goggles prevent dust migration into the lacrimal duct/mucosa.
Dermal Lab Coat + Tyvek Sleeves Rear-closing gown or Tyvek wrist sleeves.Standard lab coats leave wrists exposed when reaching into hoods. Tyvek sleeves bridge the gap between glove and coat.

Engineering Controls & Workflow Visualization

The Golden Rule: Never handle Quetiapine-d8 powder on an open bench.

Primary Containment
  • Powder Handling: Must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Quetiapine hemifumarate is a salt and prone to static charge, which causes "particle jump" (scattering) during spatula transfer.

Workflow Logic: The "Clean-Dirty-Clean" Cycle

The following diagram illustrates the critical transition from "Solid" (High Risk) to "Solution" (Lower Inhalation Risk).

WeighingProtocol cluster_Hood INSIDE FUME HOOD / BSC Start START: Preparation Donning Don PPE (Double Gloves) Check Hood Airflow Start->Donning Static Neutralize Static (Ionizing Bar) Donning->Static Weigh Weigh Solid Standard (Analytical Balance) Static->Weigh High Dust Risk Solubilize Add Solvent (e.g., MeOH) Dissolve Completely Weigh->Solubilize Containment Critical Wipe Wipe Vials/Balance (Decontaminate) Solubilize->Wipe Doffing Remove Outer Gloves (Inside Hood) Wipe->Doffing Transfer Transfer Stock Solution to Storage (-20°C) Doffing->Transfer Safe Liquid State

Figure 1: Operational workflow for handling Quetiapine-d8, emphasizing the containment of the solid state.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Ventilation: Ensure the fume hood/BSC certification is current.

  • Prepare Solvent: Have your dissolution solvent (typically Methanol or Acetonitrile for Quetiapine) pre-measured and ready inside the hood.

  • Balance Setup: Place the analytical balance inside the hood. Note: Airflow can disturb readings; use a draft shield.

Phase 2: Weighing (The Critical Step)
  • Don PPE: Put on double nitrile gloves, goggles, and Tyvek sleeves.

  • Open Container: Open the Quetiapine-d8 vial slowly to prevent puffing.

  • Transfer: Using a disposable anti-static spatula, transfer the required amount (often <10 mg) into a tared amber glass vial.

    • Expert Tip: Do not return excess powder to the original stock vial. This introduces moisture and cross-contaminates the expensive standard. Discard excess as hazardous waste.

  • Solubilize Immediately: Add solvent to the weighed powder immediately. Once in solution, the inhalation risk is effectively eliminated, shifting the risk to dermal absorption (which gloves prevent).

Phase 3: Decontamination
  • Seal: Cap the stock solution tightly (Parafilm is recommended for long-term storage).

  • Outer Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as hazardous waste.

  • Wipe Down: With inner gloves, wipe the balance and work surface with 70% Isopropanol or Methanol.

Disposal & Waste Management

Quetiapine Hemifumarate is classified as Environmentally Hazardous (UN 3077) .[2] It must not enter water courses.[3]

Waste Classification Logic
  • P-List vs. U-List: Quetiapine is not explicitly P-listed (acutely toxic hazardous waste) by the EPA, but it is treated as "Hazardous Pharmaceutical Waste."

  • Trace vs. Bulk:

    • Empty Vials: If "RCRA empty" (<3% by weight remaining), usually glass waste (check local EHS).

    • Stock Solutions: Flammable/Toxic solvent waste.

WasteDisposal Waste Waste Generated Type Type? Waste->Type Solid Solid/Powder (Spill clean-up, wipes) Type->Solid Liquid Liquid (Expired Stock) Type->Liquid Bin1 Solid Hazardous Waste (Blue/Black Bin) Solid->Bin1 UN 3077 Bin2 Solvent Waste Stream (Halogenated/Non-Halogenated) Liquid->Bin2 Flammable + Toxic

Figure 2: Decision tree for compliant disposal of Quetiapine-d8 waste streams.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert colleagues to the potential of a "powder cloud" in the lab.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Spill (Powder):

    • Evacuate the immediate area (3 meters).

    • Don full PPE (including N95/P100).

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up and dispose of as hazardous solid waste.

References

  • Centers for Disease Control and Prevention (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • AstraZeneca. (2016).[3] Safety Data Sheet: Quetiapine Fumarate. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。